molecular formula C27H29ClN2O3 B15623730 NIBR0213

NIBR0213

Numéro de catalogue: B15623730
Poids moléculaire: 465.0 g/mol
Clé InChI: KYHUARFFBDLROH-MOPGFXCFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

a sphingosine-1-phosphate receptor type 1 antagonist;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN2O3/c1-15-11-20(9-10-24(15)28)18(4)29-23-8-6-7-21(14-23)22-12-16(2)25(17(3)13-22)26(31)30-19(5)27(32)33/h6-14,18-19,29H,1-5H3,(H,30,31)(H,32,33)/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHUARFFBDLROH-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)C)C2=CC(=CC=C2)NC(C)C3=CC(=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)N[C@@H](C)C(=O)O)C)C2=CC(=CC=C2)N[C@H](C)C3=CC(=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

NIBR0213: A Potent and Selective S1P1 Antagonist for Autoimmune Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of NIBR0213, a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). We will explore its mechanism of action, its function in preclinical autoimmune models, and present key quantitative data and experimental protocols for researchers, scientists, and drug development professionals.

Core Mechanism of Action: S1P1 Receptor Antagonism

This compound functions as a competitive antagonist of the S1P1 receptor.[1] This receptor plays a pivotal role in the trafficking of lymphocytes, particularly their egress from secondary lymphoid organs into the peripheral circulation.[2][3] The concentration of sphingosine-1-phosphate (S1P) is naturally high in the blood and lymph, creating a chemotactic gradient that draws lymphocytes out of the lymph nodes where S1P levels are low.[4][5][6]

By binding to and blocking the S1P1 receptor on lymphocytes, this compound prevents these immune cells from sensing the S1P gradient. This results in the sequestration of lymphocytes within the lymphoid tissues, leading to a dose-dependent reduction in the number of circulating lymphocytes in the peripheral blood.[1] This reduction in circulating lymphocytes is a key mechanism for its therapeutic effect in autoimmune diseases, as it limits the infiltration of autoaggressive immune cells into target tissues, such as the central nervous system (CNS) in models of multiple sclerosis.[2]

Unlike S1P1 receptor agonists such as fingolimod, which induce receptor internalization and degradation, this compound acts as a direct antagonist, offering a different modality for S1P1 modulation.[1]

Function in Autoimmune Models: Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

The primary autoimmune model in which this compound has been extensively studied is Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for human multiple sclerosis.[1][7] In the EAE model, this compound has demonstrated significant therapeutic efficacy.[7]

Oral administration of this compound has been shown to be comparable in efficacy to the approved multiple sclerosis drug, fingolimod, in reducing the clinical severity of EAE.[1][7] Treatment with this compound in EAE models leads to a significant suppression of CNS inflammation and axonal degeneration.[8]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Pharmacodynamic Effect of this compound on Peripheral Blood Lymphocyte (PBL) Counts in Rats

Dose (mg/kg, oral)Maximal Reduction in PBL Counts (%)Duration of Maximal Effect (hours)
375-857
1075-8514
3075-8524

Data compiled from a study in Wistar rats.

Table 2: Therapeutic Efficacy of this compound in the Mouse EAE Model

TreatmentDose (mg/kg, oral)Reduction in Clinical Score at Termination vs. Pretreatment (%)
This compound30-6062
Fingolimod361

Therapeutic treatment was initiated at the peak of the disease. Data from C57BL/6 mice.[1]

Experimental Protocols

MOG35-55-Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol describes the induction of chronic EAE, a common model for multiple sclerosis.[3][9]

Materials:

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of MOG35-55 in CFA. A common concentration is 200 µg of MOG35-55 per 100 µL of emulsion.

    • Administer 100 µL of the emulsion subcutaneously at two sites on the flank of each mouse.[2]

    • Administer 200 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection.[10]

  • Pertussis Toxin Boost (Day 2):

    • Administer a second dose of 200 ng of PTX in 100 µL of PBS via i.p. injection.[10]

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.

    • Score the mice based on a standardized scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund state

  • Therapeutic Intervention:

    • For therapeutic studies, initiate oral administration of this compound or vehicle control at the peak of the disease.

p42/p44 Mitogen-Activated Protein Kinase (MAPK) Activation Assay

This in vitro assay is used to determine the signaling activity of compounds through the S1P1 receptor, which is known to signal through the MAPK/ERK pathway.[11]

Materials:

  • CHO-K1 cells overexpressing the human S1P1 receptor (CHO-S1P1)

  • Cell culture medium (e.g., MEM alpha) with serum and supplements

  • Starvation medium (serum-free)

  • This compound and other test compounds

  • Lysis buffer

  • Primary antibodies: anti-phospho-p42/p44 MAPK and anti-total-p42/p44 MAPK

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Starvation:

    • Culture CHO-S1P1 cells to confluence in 24-well plates.

    • Starve the cells in serum-free medium for 20 hours prior to the experiment.

  • Compound Treatment:

    • Pre-treat cells with this compound (e.g., 1 µM) for 15 minutes to assess its antagonistic activity.[11]

    • Stimulate the cells with an S1P1 agonist for a short period (e.g., 10 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose membrane.

    • Block the membrane and then probe with the primary antibody against phospho-p42/p44 MAPK.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total p42/p44 MAPK to confirm equal protein loading.

Visualizations

S1P1 Signaling Pathway and this compound Inhibition```dot

S1P1_Signaling_Pathway cluster_blood_vessel Blood/Lymph (High S1P) cluster_inhibition This compound Action Lymphocyte Lymphocyte S1P1_receptor S1P1 Receptor S1P1_receptor->Lymphocyte Activates Egress S1P_ligand S1P S1P_ligand->S1P1_receptor Binds to This compound This compound This compound->S1P1_receptor Blocks Binding Block Antagonism

References

NIBR0213: A Deep Dive into its Antagonistic Effect on Lymphocyte Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

NIBR0213 is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1), a critical regulator of lymphocyte trafficking.[1] By blocking the S1P1 receptor, this compound effectively inhibits the egress of lymphocytes from secondary lymphoid organs, leading to a dose-dependent and sustained reduction of circulating lymphocytes in the peripheral blood.[1][2][3] This mechanism of action positions this compound as a potential therapeutic agent for autoimmune diseases, such as multiple sclerosis, where aberrant lymphocyte trafficking contributes to pathology. This technical guide provides a comprehensive overview of this compound's effect on lymphocyte trafficking, including its mechanism of action, quantitative in vivo efficacy, and detailed experimental protocols.

Core Mechanism of Action: S1P1 Receptor Antagonism

The trafficking of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen, back into the circulatory system is a process tightly controlled by the S1P gradient and its interaction with the S1P1 receptor expressed on lymphocytes. S1P levels are high in the blood and lymph, acting as a chemoattractant that guides lymphocytes out of the lymphoid tissues where S1P concentrations are low.

This compound functions as a competitive antagonist at the S1P1 receptor. By binding to the receptor, it prevents the endogenous ligand, S1P, from activating the downstream signaling cascade necessary for lymphocyte egress. This blockade effectively traps lymphocytes within the secondary lymphoid organs, resulting in a significant and long-lasting reduction in peripheral blood lymphocyte counts.[1] Unlike S1P1 receptor agonists, such as Fingolimod (FTY720), which initially activate the receptor before inducing its internalization and degradation, this compound directly blocks the receptor's function without causing initial agonistic effects. This difference in mechanism may spare certain side effects associated with S1P1 agonists, such as bradycardia.[3]

Signaling Pathway of this compound-mediated Inhibition of Lymphocyte Egress

The binding of S1P to its receptor, S1P1, on a lymphocyte triggers a conformational change in the receptor, leading to the activation of an intracellular heterotrimeric G protein of the Gαi subtype. This activation involves the exchange of GDP for GTP on the Gαi subunit, causing its dissociation from the βγ subunits. The activated Gαi and Gβγ subunits then initiate downstream signaling cascades that are crucial for the cytoskeletal rearrangements and migratory processes required for lymphocyte egress from the lymph node. This compound, by competitively binding to the S1P1 receptor, prevents this initial activation step, thereby inhibiting the entire downstream signaling pathway and blocking lymphocyte trafficking.

S1P1_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds and Activates This compound This compound This compound->S1P1 Competitively Binds and Blocks G_protein Gαi-GDP/Gβγ S1P1->G_protein Activates G_protein_active Gαi-GTP + Gβγ G_protein->G_protein_active GDP/GTP Exchange Downstream Downstream Signaling (e.g., PI3K, Rac activation) G_protein_active->Downstream Initiates Egress Lymphocyte Egress Downstream->Egress Promotes

This compound competitively antagonizes the S1P1 receptor.

Quantitative Data on In Vivo Efficacy

Studies in animal models have demonstrated the dose-dependent effect of this compound on peripheral blood lymphocyte (PBL) counts.

Dose (mg/kg, oral) Animal Model Time Point Mean PBL Reduction (%)
3Rat7 hours75-85%
10Rat14 hours75-85%
30Rat24 hours75-85%

Data summarized from Quancard et al., 2012.[1]

In a therapeutic model of Experimental Autoimmune Encephalomyelitis (EAE) in mice, a model for human multiple sclerosis, oral administration of this compound resulted in a significant reduction in clinical scores, comparable to the efficacy of the S1P1 agonist, Fingolimod.

Treatment Animal Model Metric Outcome
This compoundMouse EAEClinical ScoreSignificant reduction
FingolimodMouse EAEClinical ScoreSignificant reduction

Data summarized from Quancard et al., 2012.[1]

Experimental Protocols

GTPγS Binding Assay for S1P1 Receptor Antagonism

This assay is used to determine the ability of a compound to inhibit the activation of the S1P1 receptor by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins following receptor stimulation.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

  • Reaction Mixture: In a 96-well plate, the following are combined:

    • Cell membranes (5-20 µg of protein per well)

    • Saponin (10 µg/mL) to permeabilize the membranes

    • GDP (10 µM) to ensure G proteins are in an inactive state

    • This compound at various concentrations

    • An S1P1 receptor agonist (e.g., S1P) at a concentration that elicits a submaximal response (e.g., EC₈₀)

  • Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS (0.1-0.5 nM).

  • Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation.

  • Termination and Detection: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound [³⁵S]GTPγS. The radioactivity retained on the filters, which is proportional to the amount of G protein activation, is then quantified using a scintillation counter.

  • Data Analysis: The IC₅₀ value for this compound is determined by plotting the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound.

GTP_assay start Start prep Prepare S1P1-expressing cell membranes start->prep mix Combine membranes, GDP, This compound, and S1P agonist prep->mix add_gtp Add [³⁵S]GTPγS mix->add_gtp incubate Incubate at 30°C for 60 min add_gtp->incubate filter Rapid filtration and washing incubate->filter count Scintillation counting filter->count analyze Calculate IC₅₀ count->analyze end End analyze->end

Workflow for the GTPγS binding assay.
Lymphocyte Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of lymphocytes towards a chemoattractant, such as S1P.

Methodology:

  • Cell Preparation: Primary lymphocytes are isolated from rodent spleen or lymph nodes, or a suitable lymphocyte cell line (e.g., Jurkat) is used. Cells are washed and resuspended in a serum-free migration buffer (e.g., RPMI 1640 with 0.5% BSA).

  • Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 5 µm pore size) separating the upper and lower wells is used.

  • Assay Setup:

    • The lower wells are filled with migration buffer containing S1P at a concentration that induces optimal chemotaxis (e.g., 10-100 nM).

    • The lymphocyte suspension, pre-incubated with various concentrations of this compound or vehicle control, is added to the upper wells.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for 2-4 hours.

  • Quantification of Migration: The number of cells that have migrated through the membrane into the lower wells is quantified. This can be done by:

    • Directly counting the cells in the lower well using a hemocytometer or an automated cell counter.

    • Staining the migrated cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence intensity.

  • Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of this compound, and the EC₅₀ value is determined.

Chemotaxis_assay start Start isolate Isolate and prepare lymphocytes start->isolate preincubate Pre-incubate lymphocytes with this compound isolate->preincubate add_cells Add lymphocytes to upper well preincubate->add_cells setup Set up chemotaxis chamber (S1P in lower well) setup->add_cells incubate Incubate at 37°C for 2-4 hours add_cells->incubate quantify Quantify migrated cells incubate->quantify analyze Calculate EC₅₀ quantify->analyze end End analyze->end

Workflow for the lymphocyte chemotaxis assay.

Conclusion

This compound is a potent and selective S1P1 receptor antagonist that effectively reduces peripheral lymphocyte counts by inhibiting their egress from secondary lymphoid organs. Its efficacy in preclinical models of autoimmune disease, coupled with a mechanism of action that may offer a favorable safety profile compared to S1P1 agonists, makes it a compelling molecule for further investigation in the field of immunology and drug development. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals working with this compound and other S1P1 receptor modulators. As of the latest available information, there is no public record of this compound entering clinical trials.

References

NIBR0213: A Technical Guide for Immunological Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NIBR0213, a potent and selective antagonist of the Sphingosine 1-phosphate receptor 1 (S1P1). This document details its mechanism of action, presents key quantitative data from preclinical studies, and offers detailed experimental protocols for its application in immunology research, particularly in the context of autoimmune disease models.

Core Concepts: Mechanism of Action

This compound is a competitive antagonist of the S1P1 receptor.[1] The trafficking of lymphocytes from secondary lymphoid organs is critically regulated by a gradient of sphingosine-1-phosphate (S1P), which is high in the blood and lymph and low in the tissues.[2] Lymphocytes express S1P1, and the binding of S1P to this receptor is a key signal for their egress from lymph nodes.[3]

By blocking the S1P binding site on S1P1, this compound prevents this egress, leading to the sequestration of lymphocytes within the lymph nodes and a subsequent reduction in the number of circulating lymphocytes in the peripheral blood.[4] This mechanism of action makes this compound a valuable tool for studying the role of lymphocyte trafficking in immune responses and a potential therapeutic agent for autoimmune diseases driven by pathogenic lymphocytes.[4]

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Activity of this compound

AssayParameterValueReference
GTPγS Binding AssayIC506.4 nM[4]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

Treatment GroupDosageMean Clinical Score Reduction (vs. Pre-treatment)Reference
This compound30 mg/kg, oral, once daily62%[5]
Fingolimod3 mg/kg, oral, once daily61%[5]

Table 3: Pharmacodynamic Effect of this compound on Peripheral Blood Lymphocyte (PBL) Counts in Rats

Dose (mg/kg, oral)Maximum PBL ReductionDuration of >75% ReductionReference
1~50%-[4]
3~65%-[4]
10~75%-[4]
3075-85%Up to 24 hours[4][5]

Signaling Pathways and Experimental Workflows

S1P1 Signaling Pathway and this compound Antagonism

The following diagram illustrates the S1P1 signaling pathway that mediates lymphocyte egress from a lymph node and how this compound competitively antagonizes this process.

S1P1_Signaling cluster_lymph_node Lymph Node Parenchyma cluster_sinus Lymphatic Sinus cluster_blood Blood Vessel T_cell T-Lymphocyte S1P_high High S1P Concentration T_cell->S1P_high Migrates towards S1P gradient S1P1_receptor S1P1 Receptor circulating_T_cell Circulating T-Lymphocyte G_protein Gαi Signaling S1P1_receptor->G_protein Activates No_Egress Egress Blocked S1P1_receptor->No_Egress S1P S1P S1P->S1P1_receptor Binds This compound This compound This compound->S1P1_receptor Competitively Blocks Egress Lymphocyte Egress G_protein->Egress

Caption: S1P1 signaling pathway and this compound mechanism of action.

Experimental Workflow for EAE Induction and Treatment

This diagram outlines the typical workflow for inducing Experimental Autoimmune Encephalomyelitis (EAE) in mice and evaluating the therapeutic efficacy of this compound.

EAE_Workflow cluster_induction EAE Induction (Day 0) cluster_boost Day 2 cluster_monitoring Disease Monitoring cluster_treatment Therapeutic Treatment cluster_analysis Endpoint Analysis Immunization Immunize C57BL/6 Mice (MOG35-55/CFA) PTX1 Pertussis Toxin (i.p.) PTX2 Pertussis Toxin (i.p.) PTX1->PTX2 48 hours Scoring Daily Clinical Scoring (Weight and Paralysis) PTX2->Scoring Peak Peak of Disease Scoring->Peak Treatment_Start Initiate Oral Dosing Peak->Treatment_Start NIBR0213_group This compound (30 mg/kg) Treatment_Start->NIBR0213_group Vehicle_group Vehicle Control Treatment_Start->Vehicle_group Fingolimod_group Fingolimod (3 mg/kg) Treatment_Start->Fingolimod_group Termination Study Termination NIBR0213_group->Termination Vehicle_group->Termination Fingolimod_group->Termination Histo Histopathology (CNS Inflammation, Demyelination) Termination->Histo Hemato Hematology (Lymphocyte Counts) Termination->Hemato

Caption: Experimental workflow for therapeutic EAE studies.

Experimental Protocols

In Vitro: GTPγS Binding Assay for S1P1 Antagonism

This protocol is a representative method for determining the antagonist activity of this compound at the S1P1 receptor.

1. Materials:

  • Membrane preparation from cells overexpressing human S1P1.

  • [35S]GTPγS.

  • This compound.

  • S1P (agonist).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • GDP.

  • Scintillation proximity assay (SPA) beads.

2. Procedure:

  • Thaw the S1P1 membrane preparation on ice.

  • Dilute the membranes in assay buffer to the desired concentration.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • This compound at various concentrations.

    • S1P at a fixed concentration (e.g., EC80).

    • S1P1 membrane preparation.

  • Incubate for 15 minutes at room temperature to allow for antagonist binding.

  • Add GDP to a final concentration of 10 µM.

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubate for 30-60 minutes at room temperature with gentle agitation.

  • Add SPA beads to each well.

  • Seal the plate and incubate for a further 2-3 hours to allow the beads to settle.

  • Read the plate on a scintillation counter.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of S1P-stimulated [35S]GTPγS binding against the concentration of this compound.

In Vivo: Therapeutic Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol details the induction of EAE and subsequent therapeutic treatment with this compound.

1. Animals:

  • Female C57BL/6 mice, 8-12 weeks old.

2. Reagents:

  • Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide (Sequence: MEVGWYRSPFSRVVHLYRNGK).[6]

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Pertussis toxin (PTX).

  • This compound formulated for oral gavage.

  • Vehicle control.

3. EAE Induction:

  • On day 0, emulsify MOG35-55 in CFA at a final concentration of 2 mg/mL.

  • Anesthetize the mice and subcutaneously inject 100 µL of the emulsion at two sites on the flank.

  • On day 0 and day 2, administer 200 ng of PTX intraperitoneally.

4. Disease Monitoring and Treatment:

  • Monitor the mice daily for clinical signs of EAE and record their body weight.

  • Clinical scoring scale:

    • 0: No clinical signs.

    • 1: Limp tail.

    • 2: Hind limb weakness.

    • 3: Complete hind limb paralysis.

    • 4: Quadriplegia.

    • 5: Moribund state.

  • At the peak of the disease (typically day 14-16 post-immunization), randomize the mice into treatment groups.

  • Administer this compound (30 mg/kg), vehicle, or a positive control (e.g., fingolimod) orally once daily.

5. Endpoint Analysis:

  • Continue daily monitoring and scoring until the study endpoint (e.g., day 26).[5]

  • At termination, collect blood for hematological analysis to determine peripheral blood lymphocyte counts.

  • Perfuse the mice with saline and collect the spinal cord and brain for histopathological analysis to assess inflammation and demyelination.

In Vivo: Peripheral Blood Lymphocyte (PBL) Counting in Rats

This protocol describes a method for quantifying the effect of this compound on circulating lymphocyte numbers.

1. Animals:

  • Lewis or Wistar rats.[4]

2. Procedure:

  • Administer this compound orally at the desired doses (e.g., 1, 3, 10, 30 mg/kg).

  • At various time points post-dosing (e.g., 6, 24, 48 hours), collect peripheral blood from the tail vein or via cardiac puncture at termination into EDTA-containing tubes.

  • Analyze the blood samples using an automated hematology analyzer (e.g., Sysmex XT-2000iV or a similar veterinary-validated instrument) to obtain total white blood cell and differential lymphocyte counts.[5]

  • Data Analysis: Express the lymphocyte counts as a percentage of the pre-dose baseline for each animal to determine the dose- and time-dependent reduction in PBLs.

References

Methodological & Application

Preparing a Stock Solution of NIBR0213 in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of NIBR0213, a potent and selective S1P1 receptor antagonist, using dimethyl sulfoxide (B87167) (DMSO) as the solvent.[1][2][3] Adherence to this protocol will ensure the accurate and reproducible preparation of this compound solutions for in vitro and in vivo research applications. The physicochemical properties of this compound are summarized, and step-by-step instructions for calculation, dissolution, and storage are provided. Additionally, visual diagrams are included to illustrate the experimental workflow and the underlying principles of stock solution preparation.

Introduction

This compound is a small molecule inhibitor that acts as a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2][3] This receptor plays a crucial role in lymphocyte trafficking, making its modulation a key therapeutic strategy for autoimmune diseases.[3] Accurate preparation of this compound stock solutions is fundamental for obtaining reliable and reproducible experimental results in drug discovery and development. DMSO is a common solvent for dissolving lipophilic compounds like this compound for laboratory use.[1][4] This protocol outlines the standardized procedure for preparing a this compound stock solution in DMSO.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 465.0 g/mol [1][5]
Solubility in DMSO ~25 mg/mL[1][5]
CAS Number 1233332-14-3[1][5]
Supplied as Crystalline solid[1][5]
Storage Temperature -20°C[1]

Experimental Protocol

This protocol details the methodology for preparing a 10 mM stock solution of this compound in DMSO.

3.1. Materials and Equipment

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes (P1000, P200) and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

3.2. Calculations

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 0.010 mol/L x 0.001 L x 465.0 g/mol x 1000 mg/g = 4.65 mg

3.3. Step-by-Step Procedure

  • Safety First: Don appropriate PPE before handling the compound and solvent. This compound should be handled with care, and DMSO can facilitate the absorption of substances through the skin.[4]

  • Weighing this compound: Tare the analytical balance with a clean microcentrifuge tube or vial. Carefully weigh the calculated amount of this compound (e.g., 4.65 mg for a 10 mM solution in 1 mL).

  • Adding DMSO: Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Labeling and Storage: Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials. For long-term storage, it is recommended to store the stock solution at -20°C.[1] Aliquoting the stock solution into smaller volumes is advisable to avoid repeated freeze-thaw cycles.

Visualizations

The following diagrams illustrate the key processes involved in preparing and using the this compound stock solution.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage & Use weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso Calculated Amount dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot dissolve->aliquot store Store at -20°C aliquot->store dilute Dilute to Working Concentration store->dilute

Caption: Workflow for this compound Stock Solution Preparation.

Signaling_Pathway_Concept cluster_stock Stock Solution cluster_working Working Solution cluster_assay Cell-Based Assay Stock High Concentration (e.g., 10 mM this compound in DMSO) Working Low Concentration (e.g., 10 µM this compound in Media) Stock->Working Dilution Assay Experiment Working->Assay Application

Caption: From Stock to Working Solution.

References

Application Notes and Protocols for NIBR0213 in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIBR0213 is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1] Its mechanism of action involves the inhibition of lymphocyte egress from secondary lymphoid organs, leading to a reduction in the number of circulating lymphocytes. This immunomodulatory effect makes this compound a compound of interest for the treatment of autoimmune diseases such as multiple sclerosis. The experimental autoimmune encephalomyelitis (EAE) mouse model is a widely used preclinical model to study the pathogenesis of multiple sclerosis and to evaluate the efficacy of potential therapeutic agents. These application notes provide detailed information on the dosage and administration of this compound in a therapeutic EAE mouse model, along with the relevant experimental protocols.

Signaling Pathway of this compound

This compound acts as a competitive antagonist at the S1P1 receptor on lymphocytes. Under normal physiological conditions, a gradient of sphingosine-1-phosphate (S1P) chemoattracts lymphocytes to exit from the lymph nodes into the lymphatic circulation. By blocking the S1P1 receptor, this compound prevents lymphocytes from sensing this S1P gradient, thereby trapping them within the lymph nodes. This leads to a reduction in the number of circulating autoreactive lymphocytes that can infiltrate the central nervous system (CNS) and cause inflammation and demyelination in the EAE model.

NIBR0213_Signaling_Pathway cluster_lymph_node Lymph Node cluster_circulation Circulation Lymphocyte Lymphocyte S1P1 Receptor S1P1 Receptor Lymphocyte->S1P1 Receptor Expresses Autoreactive T-cell Autoreactive T-cell CNS Infiltration CNS Infiltration Autoreactive T-cell->CNS Infiltration Leads to EAE Pathology EAE Pathology CNS Infiltration->EAE Pathology Causes S1P Gradient S1P Gradient S1P Gradient->S1P1 Receptor Binds This compound This compound This compound->S1P1 Receptor Blocks S1P1 Receptor->Autoreactive T-cell Promotes Egress

Mechanism of this compound in preventing lymphocyte egress.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the administration and efficacy of this compound in a therapeutic mouse EAE model.

ParameterVehicle ControlThis compoundFingolimod (Reference)
Dosage Vehicle30-60 mg/kg3 mg/kg
Administration Route OralOralOral
Treatment Schedule Once dailyOnce dailyOnce daily
EAE Clinical Score Reduction (vs. pretreatment) -62%61%
Peripheral Blood Lymphocyte Count Normal for EAESignificantly ReducedSignificantly Reduced
CNS Inflammation Score HighSignificantly ReducedSignificantly Reduced
Demyelination Score HighSignificantly ReducedSignificantly Reduced

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction

This protocol describes the induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles

Procedure:

  • Preparation of MOG35-55/CFA Emulsion:

    • Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare an emulsion by mixing the MOG35-55 solution with an equal volume of CFA (containing 4 mg/mL of M. tuberculosis H37Ra).

    • Emulsify by repeated passage through a syringe until a thick, stable emulsion is formed.

  • Immunization (Day 0):

    • Anesthetize mice using an appropriate anesthetic.

    • Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into the flank of each mouse.

    • Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).

  • Second PTX Injection (Day 2):

    • Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score the mice according to the following scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

This compound Administration (Therapeutic Model)

This protocol outlines the therapeutic administration of this compound to mice with established EAE.

Materials:

Procedure:

  • Treatment Initiation:

    • Begin treatment when mice reach the peak of the disease, typically between days 14-18 post-immunization, with a clinical score of 2-3.

  • Dosage and Administration:

    • Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 3-6 mg/mL for a 30-60 mg/kg dose in a 10 mL/kg volume).

    • Administer the this compound suspension or vehicle control orally once daily using a gavage needle.

  • Monitoring:

    • Continue daily clinical scoring and body weight measurements throughout the treatment period.

Histological Analysis of the Central Nervous System

This protocol describes the histological evaluation of inflammation and demyelination in the spinal cord.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Paraffin (B1166041) embedding reagents

  • Hematoxylin and Eosin (H&E) stains

  • Luxol Fast Blue (LFB) stain

  • Anti-Iba1 antibody for microglia/macrophage staining

  • Microscope

Procedure:

  • Tissue Collection and Preparation:

    • At the end of the experiment, perfuse mice with ice-cold PBS followed by 4% PFA.

    • Dissect the spinal cord and post-fix in 4% PFA overnight.

    • Process the tissue for paraffin embedding and sectioning.

  • Staining:

    • Stain sections with H&E to assess cellular infiltration (inflammation).

    • Stain sections with LFB to evaluate demyelination.

    • Perform immunohistochemistry with an anti-Iba1 antibody to identify microglia and macrophages.

  • Scoring:

    • Score the stained sections for the severity of inflammation and demyelination using a standardized scoring system (e.g., 0 = no pathology, 1 = mild, 2 = moderate, 3 = severe).

Experimental Workflow

The following diagram illustrates the experimental workflow for evaluating the therapeutic efficacy of this compound in the EAE mouse model.

EAE_Workflow cluster_induction EAE Induction Phase cluster_monitoring Disease Monitoring & Treatment Phase cluster_analysis Endpoint Analysis Immunization Day 0: Immunize C57BL/6 mice with MOG35-55/CFA. Administer first PTX dose. PTX_Boost Day 2: Administer second PTX dose. Immunization->PTX_Boost Clinical_Scoring_Pre Days 7+: Daily clinical scoring and body weight measurement. PTX_Boost->Clinical_Scoring_Pre Peak_Disease Identify Peak of Disease (Score 2-3) Clinical_Scoring_Pre->Peak_Disease Treatment Initiate daily oral treatment: - Vehicle - this compound (30-60 mg/kg) Peak_Disease->Treatment Clinical_Scoring_Post Continue daily clinical and weight monitoring. Treatment->Clinical_Scoring_Post Sacrifice Sacrifice mice at pre-determined endpoint. Clinical_Scoring_Post->Sacrifice Tissue_Collection Collect spinal cords and blood. Sacrifice->Tissue_Collection Histology Histological analysis of spinal cord (H&E, LFB, Iba1). Tissue_Collection->Histology Hematology Analyze blood for lymphocyte counts. Tissue_Collection->Hematology

Workflow for this compound efficacy testing in EAE.

References

NIBR0213: In Vitro Application Notes and Protocols for S1P1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIBR0213 is a potent and selective competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR) critically involved in lymphocyte trafficking.[1][2] By inhibiting S1P1 signaling, this compound prevents the egress of lymphocytes from lymphoid organs, leading to a reduction of circulating lymphocytes. This mechanism of action makes this compound a valuable tool for studying the physiological roles of S1P1 and a potential therapeutic agent for autoimmune diseases such as multiple sclerosis.[1][2]

These application notes provide a summary of in vitro assay concentrations for this compound and detailed protocols for key experiments to assess its antagonist activity at the S1P1 receptor.

Data Presentation

The following table summarizes the in vitro activity of this compound in various functional assays. These values are essential for designing experiments to probe the antagonist's effects on S1P1 signaling.

Assay TypeCell LineAgonistThis compound IC50 / KiReference
[³³P]-S1P Radioligand BindingCHO cells expressing human S1P1S1PKi = 2.4 ± 0.5 nM(Quancard et al., 2012)
GTPγS BindingCHO cells expressing human S1P1S1PIC50 = 5.8 ± 1.2 nM(Quancard et al., 2012)
cAMP Assay (Forskolin-induced)CHO cells expressing human S1P1S1PIC50 = 3.2 ± 0.7 nM(Quancard et al., 2012)
p42/p44 MAPK PhosphorylationCHO-S1P1 cellsST-1893 or ST-18941 µM (complete abolition)(Huwiler et al., 2020)
Blood-Brain Barrier IntegrityIn vitro BBB modelBAF-312 (S1P1/S1P5 agonist)1 µM (blockade of S1P1)(Sortino et al., 2021)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the S1P1 signaling pathway and the experimental workflows for characterizing this compound's antagonist activity.

S1P1_Signaling_Pathway S1P1 Signaling Pathway and Point of Inhibition by this compound S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds and Activates This compound This compound This compound->S1P1 Competitively Antagonizes G_protein Gi/o Protein S1P1->G_protein Activates Lymphocyte_Egress Lymphocyte Egress S1P1->Lymphocyte_Egress Promotes AC Adenylyl Cyclase G_protein->AC Inhibits ERK p42/p44 MAPK (ERK1/2) G_protein->ERK Activates cAMP ↓ cAMP AC->cAMP

S1P1 Signaling Pathway and this compound Inhibition.

Experimental_Workflow General Experimental Workflow for In Vitro Characterization of this compound cluster_assays In Vitro Assays Binding_Assay Radioligand Binding Assay (Determine Ki) Measurement Measure Assay-Specific Signal Binding_Assay->Measurement GTP_Assay GTPγS Binding Assay (Determine IC50) GTP_Assay->Measurement cAMP_Assay cAMP Assay (Determine IC50) cAMP_Assay->Measurement MAPK_Assay p42/p44 MAPK Assay (Confirm Blockade) MAPK_Assay->Measurement Cell_Culture Cell Culture (e.g., CHO-S1P1) Incubation Incubate Cells/Membranes with Compounds Cell_Culture->Incubation Compound_Prep Prepare this compound and Agonist (S1P) Concentration Series Compound_Prep->Incubation Incubation->Binding_Assay Incubation->GTP_Assay Incubation->cAMP_Assay Incubation->MAPK_Assay Data_Analysis Data Analysis (Calculate IC50/Ki) Measurement->Data_Analysis

Workflow for this compound In Vitro Characterization.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the antagonist activity of this compound on the S1P1 receptor.

S1P1 Radioligand Binding Assay

This assay measures the ability of this compound to displace the binding of a radiolabeled S1P analog from the S1P1 receptor.

Materials:

  • CHO cells stably expressing human S1P1 receptor

  • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA)

  • [³³P]-S1P (radioligand)

  • This compound

  • Unlabeled S1P (for determining non-specific binding)

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture CHO-S1P1 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • A serial dilution of this compound or unlabeled S1P (for non-specific binding)

      • CHO-S1P1 cell membranes (typically 5-10 µg of protein per well)

    • Pre-incubate for 30 minutes at room temperature.

    • Add [³³P]-S1P to a final concentration approximately equal to its Kd.

    • Incubate for 60 minutes at room temperature with gentle agitation.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through the 96-well filter plate.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter plate and add scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the inhibition of S1P-induced G-protein activation by this compound.

Materials:

  • CHO-S1P1 cell membranes (prepared as in the radioligand binding assay)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP)

  • [³⁵S]-GTPγS

  • S1P

  • This compound

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Reaction Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • A serial dilution of this compound

      • CHO-S1P1 cell membranes (typically 10-20 µg of protein per well)

      • S1P at a concentration that gives a submaximal response (e.g., EC80)

    • Pre-incubate for 15 minutes at 30°C.

  • GTPγS Binding:

    • Initiate the reaction by adding [³⁵S]-GTPγS to a final concentration of approximately 0.1 nM.

    • Incubate for 30 minutes at 30°C with gentle agitation.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through the 96-well filter plate.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filter plate and add scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]-GTPγS bound against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting inhibition curve.

cAMP Inhibition Assay

This assay measures the ability of this compound to block the S1P-mediated inhibition of adenylyl cyclase activity.

Materials:

  • CHO cells stably expressing human S1P1 receptor

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin (B1673556)

  • S1P

  • This compound

  • cAMP detection kit (e.g., HTRF, ELISA)

Protocol:

  • Cell Plating:

    • Seed CHO-S1P1 cells in a 96-well plate and grow to near confluency.

  • Compound Incubation:

    • Wash the cells with assay buffer.

    • Add a serial dilution of this compound to the wells and incubate for 15-30 minutes at 37°C.

    • Add S1P at a concentration that gives a submaximal response (e.g., EC80).

  • Adenylyl Cyclase Stimulation and cAMP Measurement:

    • Add forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting inhibition curve.

p42/p44 MAPK (ERK1/2) Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit S1P-induced phosphorylation of p42/p44 MAPK.

Materials:

  • CHO-S1P1 cells

  • Serum-free cell culture medium

  • S1P

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-p42/p44 MAPK and anti-total-p42/p44 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Cell Treatment:

    • Starve CHO-S1P1 cells in serum-free medium for several hours to reduce basal MAPK activation.

    • Pre-treat the cells with this compound (e.g., 1 µM) for 15-30 minutes.

    • Stimulate the cells with S1P for 5-10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against phospho-p42/p44 MAPK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Analysis:

    • Strip the membrane and re-probe with an antibody against total p42/p44 MAPK to confirm equal loading.

    • Quantify the band intensities to determine the relative levels of phosphorylated p42/p44 MAPK.

Conclusion

This compound is a valuable pharmacological tool for investigating S1P1 receptor biology. The provided in vitro assay concentrations and detailed protocols offer a comprehensive guide for researchers to effectively utilize this compound in their studies of S1P1 signaling and its role in various physiological and pathological processes. Consistent application of these methodologies will ensure reproducible and reliable data for advancing our understanding of this important therapeutic target.

References

Application Notes and Protocols for Oral Administration of NIBR0213 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the oral administration of NIBR0213, a potent and selective Sphingosine-1-Phosphate Receptor 1 (S1P1) antagonist, in rat models. The information is intended for researchers, scientists, and drug development professionals working in areas such as autoimmunity and immunology.

Introduction

This compound is an experimental compound that has shown efficacy in animal models of autoimmune diseases, such as Experimental Autoimmune Encephalomyelitis (EAE), a model for human multiple sclerosis.[1] Its mechanism of action involves the antagonism of the S1P1 receptor, which plays a critical role in lymphocyte trafficking from secondary lymphoid organs.[1][2] Oral administration of this compound leads to a dose-dependent and long-lasting reduction in peripheral blood lymphocyte counts, which is a key pharmacodynamic marker of its activity.[1][3]

Mechanism of Action: S1P1 Receptor Antagonism

This compound acts as a competitive antagonist of the S1P1 receptor.[4] In a normal physiological state, Sphingosine-1-Phosphate (S1P) binds to S1P1 on lymphocytes, promoting their egress from lymph nodes into the bloodstream. By blocking this interaction, this compound prevents lymphocytes from leaving the lymph nodes, resulting in a reduction of circulating lymphocytes (lymphopenia).[4][5] This sequestration of lymphocytes is believed to be the primary mechanism by which this compound exerts its therapeutic effects in autoimmune diseases, as it limits the infiltration of pathogenic immune cells into target tissues.[6]

S1P1_Signaling_Pathway cluster_0 Lymph Node cluster_1 Bloodstream cluster_2 Therapeutic Intervention S1P S1P S1P1_receptor S1P1 Receptor S1P->S1P1_receptor Binds Lymphocyte Lymphocyte S1P1_receptor->Lymphocyte Promotes Egress Circulating_Lymphocyte Circulating Lymphocyte Lymphocyte->Circulating_Lymphocyte Egress This compound This compound This compound->S1P1_receptor Blocks

Figure 1: Mechanism of action of this compound on the S1P1 signaling pathway.

Data Presentation

The following tables summarize quantitative data from studies involving the oral administration of this compound in rats.

Table 1: Pharmacodynamic Effect of Oral this compound on Peripheral Blood Lymphocyte (PBL) Counts in Rats

Rat StrainDose (mg/kg)Time Post-Dosing (hours)PBL Reduction (%)Reference
Lewis301475-85[3]
Lewis302475-85[3]
Wistar3475-85 (Emax)[3]
Wistar37Sustained Emax[3]
Wistar10475-85 (Emax)[3]
Wistar1014Sustained Emax[3]
Wistar30475-85 (Emax)[3]
Wistar3024Sustained Emax[3]

Emax: Maximal effect

Table 2: Pharmacokinetic Parameters of Oral this compound in Wistar Rats

Dose (mg/kg)Estimated Blood Levels for Sustained Emax (ng/mL)Estimated Blood Levels for Sustained Emax (nM)Reference
3, 10, 3020-6040-120[3]

Experimental Protocols

The following are detailed protocols for key experiments involving the oral administration of this compound in rats, based on descriptions from the cited literature.

Protocol 1: Evaluation of Pharmacodynamic Effects of this compound on Peripheral Blood Lymphocyte Counts

Objective: To determine the effect of orally administered this compound on the number of circulating lymphocytes in rats.

Animal Model:

  • Lewis or Wistar rats.[3]

Materials:

  • This compound compound.

  • Vehicle for oral administration (e.g., appropriate suspension vehicle).

  • Oral gavage needles.

  • Blood collection supplies (e.g., tubes with anticoagulant).

  • Automated blood cell counter or flow cytometer for lymphocyte quantification.

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for a minimum of one week prior to the experiment.

  • Dosing Solution Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, 10, 30 mg/kg).[3]

  • Animal Dosing: Administer the this compound suspension or vehicle control to the rats via oral gavage. The volume of administration should be based on the animal's body weight.

  • Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points before and after dosing (e.g., 0, 4, 7, 14, 24 hours).[3]

  • Lymphocyte Counting: Analyze the blood samples using an automated hematology analyzer or flow cytometry to determine the peripheral blood lymphocyte counts.

  • Data Analysis: Calculate the percentage change in lymphocyte counts from baseline for each treatment group at each time point.

PD_Workflow acclimatization Animal Acclimatization dosing_prep Dosing Solution Preparation acclimatization->dosing_prep dosing Oral Gavage Dosing dosing_prep->dosing blood_sampling Blood Sampling (Time Points) dosing->blood_sampling lymphocyte_count Lymphocyte Counting blood_sampling->lymphocyte_count data_analysis Data Analysis (% Change) lymphocyte_count->data_analysis

Figure 2: Experimental workflow for pharmacodynamic assessment.
Protocol 2: Evaluation of Therapeutic Efficacy of this compound in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE)

Objective: To assess the ability of orally administered this compound to ameliorate the clinical signs of EAE in rats.

Animal Model:

  • Lewis rats are a commonly used strain for inducing EAE.

Materials:

  • This compound compound.

  • Vehicle for oral administration.

  • Reagents for EAE induction (e.g., myelin basic protein and Complete Freund's Adjuvant).

  • Oral gavage needles.

  • Clinical scoring system for EAE.

Procedure:

  • EAE Induction: Induce EAE in Lewis rats according to a standard, validated protocol.

  • Treatment Groups: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound at a specific dose such as 30 mg/kg).[3]

  • Dosing: Begin oral administration of this compound or vehicle at a predetermined time point relative to EAE induction (e.g., at the onset of clinical signs or prophylactically). Dosing is typically performed daily.

  • Clinical Scoring: Monitor the animals daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no disease, 1 = tail limpness, 2 = hind limb weakness, etc.).

  • Data Analysis: Compare the mean clinical scores between the this compound-treated group and the vehicle control group over the course of the study. Statistical analysis should be performed to determine the significance of any observed differences. The study in the reference showed significant reduction in disease severity up to 26 days.[3]

EAE_Workflow eae_induction EAE Induction in Rats group_assignment Randomization to Treatment Groups eae_induction->group_assignment oral_dosing Daily Oral Dosing (this compound/Vehicle) group_assignment->oral_dosing clinical_scoring Daily Clinical Scoring oral_dosing->clinical_scoring data_comparison Data Analysis (Compare Mean Scores) clinical_scoring->data_comparison

Figure 3: Experimental workflow for EAE efficacy study.

Safety and Toxicology Considerations

It is important to note that while this compound shows therapeutic potential, high doses and prolonged treatment have been associated with adverse effects. In rats, oral administration of this compound at high doses (100 or 300 mg/kg daily for 2 weeks) resulted in acute inflammatory changes and edema in the lungs.[7] Researchers should carefully consider the dose and duration of treatment and monitor for any potential side effects.

Conclusion

This compound is a promising S1P1 antagonist with demonstrated in vivo efficacy in rat models of autoimmunity when administered orally. The provided data and protocols offer a foundation for researchers to design and conduct further studies to explore the therapeutic potential of this compound. Careful attention to experimental design, including appropriate animal models, dosing regimens, and endpoint analysis, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: NIBR0213 Solubility in Ethanol and PBS Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NIBR0213 is a potent and selective antagonist of the sphingosine-1-phosphate receptor-1 (S1P1), a key regulator of lymphocyte trafficking.[1][2][3][4] Its efficacy in preclinical models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), has highlighted its therapeutic potential.[2][4] However, like many small molecule inhibitors, this compound exhibits limited solubility in aqueous solutions, a critical factor for its use in in vitro and in vivo studies. This document provides detailed information on the solubility of this compound in ethanol (B145695) and Phosphate-Buffered Saline (PBS), along with protocols for its preparation and use in experimental settings.

Data Presentation: Solubility of this compound

The solubility of this compound in various solvents is summarized below. For aqueous-based assays, a common practice is to first dissolve the compound in an organic solvent, such as ethanol, and then dilute it to the final concentration in the desired aqueous buffer.

Solvent SystemReported SolubilityNotes
Ethanol ~25 mg/mL[1][3]A stock solution can be prepared in ethanol and stored for future use.
Ethanol:PBS (pH 7.2) (1:5 ratio) ~0.15 mg/mL[1][3]This represents a working concentration after diluting an ethanol stock solution into PBS.
Dimethyl Sulfoxide (DMSO) ~25 mg/mL[3], 55 mg/mL[5]Another common organic solvent for creating stock solutions.
Aqueous Buffers Sparingly soluble[1]Direct dissolution in aqueous buffers is not recommended due to low solubility.

Note: It is not recommended to store aqueous solutions of this compound for more than one day.[1]

Signaling Pathway of this compound

This compound acts as a competitive antagonist at the S1P1 receptor.[2] This receptor is a G protein-coupled receptor (GPCR) that, upon binding its natural ligand sphingosine-1-phosphate (S1P), initiates downstream signaling cascades that are crucial for lymphocyte egress from lymph nodes.[4][6][7][8] By blocking the S1P binding site, this compound inhibits these signaling events, leading to the sequestration of lymphocytes within the lymph nodes and a reduction of circulating lymphocytes.[2][3]

S1P1_Signaling_Pathway cluster_membrane Cell Membrane S1P1 S1P1 Receptor G_protein G Protein Activation S1P1->G_protein Activates S1P S1P S1P->S1P1 Binds This compound This compound This compound->S1P1 Blocks Downstream Downstream Signaling (e.g., MAPK activation) G_protein->Downstream Lymphocyte_Egress Lymphocyte Egress Downstream->Lymphocyte_Egress Promotes Inhibition Inhibition

Caption: this compound competitively antagonizes the S1P1 receptor, blocking downstream signaling and lymphocyte egress.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Ethanol

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in ethanol.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Ethanol (200 proof)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh out the desired amount of this compound solid in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mg/mL stock, weigh 10 mg of this compound.

  • Add the appropriate volume of anhydrous ethanol to the tube. In this example, add 1 mL of ethanol.

  • Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Once dissolved, the stock solution can be stored at -20°C for several months.

Protocol 2: Preparation of a this compound Working Solution in PBS

This protocol describes the preparation of a working solution of this compound in PBS from an ethanol stock solution.

Materials:

  • This compound stock solution in ethanol (e.g., 10 mg/mL from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile

  • Sterile conical tubes or appropriate sterile containers

Procedure:

  • Determine the final desired concentration of this compound in the PBS working solution.

  • Calculate the volume of the ethanol stock solution needed. For example, to prepare 10 mL of a 10 µg/mL working solution from a 10 mg/mL stock:

    • (10 µg/mL) x (10 mL) = 100 µg of this compound needed.

    • (100 µg) / (10,000 µg/mL) = 0.01 mL or 10 µL of the stock solution.

  • Add the desired volume of sterile PBS to a sterile conical tube. In this example, add 10 mL of PBS.

  • While gently vortexing or swirling the PBS, add the calculated volume of the this compound ethanol stock solution dropwise to the PBS. This gradual addition helps to prevent precipitation of the compound.

  • Mix the solution well. The final concentration of ethanol should be kept low (typically ≤ 0.5%) to avoid solvent effects in cell-based assays.

  • Use the freshly prepared working solution immediately for your experiments. As stated, it is not recommended to store the aqueous solution for more than one day.[1]

Experimental Workflow: Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Solubility_Workflow A Weigh Compound (this compound) B Add Solvent (e.g., Ethanol or PBS) A->B C Mix/Agitate (Vortex, Sonicate) B->C D Equilibrate (e.g., 24h at RT) C->D E Separate Undissolved Solid (Centrifuge/Filter) D->E F Analyze Supernatant/Filtrate (e.g., HPLC, UV-Vis) E->F G Quantify Concentration (Solubility) F->G

Caption: A generalized workflow for the experimental determination of compound solubility.

Conclusion

Understanding and properly managing the solubility of this compound is fundamental for obtaining reliable and reproducible results in both in vitro and in vivo research. The provided data and protocols offer a comprehensive guide for researchers working with this promising S1P1 antagonist. By following these guidelines, scientists can effectively prepare this compound solutions for their experimental needs.

References

Application Notes and Protocols for NIBR0213 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NIBR0213, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) antagonist, in various cell culture experiments. The provided protocols and data are intended to facilitate research into S1P1 signaling and the development of novel immunomodulatory therapeutics.

Introduction to this compound

This compound is a small molecule antagonist of the S1P1 receptor, a G protein-coupled receptor that plays a critical role in lymphocyte trafficking.[1][2] By competitively blocking the S1P1 receptor, this compound inhibits the egress of lymphocytes from secondary lymphoid organs, leading to a reduction in circulating lymphocytes.[1][2] This mechanism of action makes this compound a valuable tool for studying autoimmune diseases and other inflammatory conditions where lymphocyte migration is a key pathological feature. Unlike S1P1 receptor agonists such as FTY720 (fingolimod), this compound does not appear to cause bradycardia, a significant side effect associated with S1P1 agonism.[1]

Mechanism of Action: S1P1 Antagonism

Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates numerous cellular processes, including cell migration, survival, and differentiation, by binding to its five specific G protein-coupled receptors (S1P1-5). In the immune system, a gradient of S1P between the lymph nodes and the blood is essential for lymphocyte egress. Lymphocytes expressing S1P1 are guided by this gradient to exit the lymphoid tissues and enter circulation.

This compound acts as a competitive antagonist at the S1P1 receptor. This means it binds to the receptor at the same site as the endogenous ligand S1P but does not activate it. By occupying the receptor, this compound prevents S1P from binding and initiating the downstream signaling cascade that promotes cell migration. This leads to the sequestration of lymphocytes within the lymph nodes and a subsequent reduction in the number of circulating lymphocytes (lymphopenia).

cluster_0 Cell Membrane S1P1 S1P1 Receptor Signaling Downstream Signaling (e.g., Gi activation) S1P1->Signaling Initiates S1P S1P S1P->S1P1 Binds & Activates This compound This compound This compound->S1P1 Binds & Blocks Migration Lymphocyte Egress Signaling->Migration Promotes

Figure 1. Mechanism of this compound action as an S1P1 antagonist.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in a key functional assay. This data can be used as a reference for designing cell-based experiments.

CompoundTargetAssay TypeCell LinePotency (IC₅₀)Reference
This compoundS1P1Antagonist Activity-2 nM[1]

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the activity of this compound are provided below.

Protocol 1: Inhibition of S1P-Induced MAPK/ERK Phosphorylation

This protocol describes how to assess the ability of this compound to inhibit the S1P-induced phosphorylation of ERK1/2 (p44/42 MAPK), a downstream signaling event of S1P1 activation.

Materials:

  • CHO cells stably overexpressing human S1P1 (CHO-S1P1)

  • Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin)

  • Serum-free medium

  • This compound

  • Sphingosine-1-Phosphate (S1P)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture CHO-S1P1 cells in standard culture medium until they reach 80-90% confluency.

  • Serum Starvation: Replace the culture medium with serum-free medium and incubate for 18-24 hours to reduce basal signaling.

  • This compound Pre-treatment: Prepare a dilution series of this compound (e.g., 0.1 nM to 10 µM) in serum-free medium. Pre-treat the serum-starved cells with the this compound dilutions for 15-30 minutes. Include a vehicle control (e.g., DMSO).

  • S1P Stimulation: Stimulate the cells with a pre-determined concentration of S1P (e.g., 10 nM) for 5-10 minutes. Include a non-stimulated control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phospho-ERK1/2 to total ERK1/2. Plot the dose-response curve for this compound inhibition and determine the IC₅₀ value.

A Seed CHO-S1P1 Cells B Serum Starve (18-24h) A->B C Pre-treat with this compound (e.g., 0.1 nM - 10 µM, 30 min) B->C D Stimulate with S1P (e.g., 10 nM, 10 min) C->D E Lyse Cells D->E F Western Blot for p-ERK & Total ERK E->F G Analyze Data & Calculate IC50 F->G

Figure 2. Workflow for p-ERK inhibition assay.
Protocol 2: Lymphocyte Chemotaxis (Migration) Assay

This protocol uses a Transwell system to measure the ability of this compound to inhibit S1P-driven migration of lymphocytes.

Materials:

  • Lymphocytes (e.g., primary human T cells or a lymphocyte cell line like Jurkat)

  • RPMI 1640 medium with 0.5% BSA

  • This compound

  • Sphingosine-1-Phosphate (S1P)

  • Transwell inserts (e.g., 5 µm pore size for lymphocytes)

  • Calcein-AM or other cell viability stain

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Resuspend lymphocytes in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10⁶ cells/mL.

  • Compound Preparation: Prepare a dilution series of this compound in the same medium.

  • Assay Setup:

    • In the lower chamber of the Transwell plate, add medium containing S1P (e.g., 10 nM) as the chemoattractant. Include a negative control with medium only.

    • In a separate tube, pre-incubate the lymphocytes with the this compound dilutions for 30 minutes at 37°C. Include a vehicle control.

    • Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.

  • Quantification of Migration:

    • Carefully remove the Transwell inserts.

    • Quantify the number of migrated cells in the lower chamber. This can be done by staining the cells with Calcein-AM and measuring fluorescence, or by direct cell counting.

  • Data Analysis: Calculate the percentage of migration relative to the S1P-only control. Plot the dose-response curve for this compound inhibition and determine the IC₅₀ value.

cluster_0 Transwell Plate cluster_1 Upper Chamber cluster_2 Lower Chamber Cells Lymphocytes + This compound Porous_Membrane Porous Membrane (5 µm) Cells->Porous_Membrane Migration Migrated_Cells Quantify Migrated Cells S1P S1P (Chemoattractant) Porous_Membrane->S1P

Figure 3. Lymphocyte chemotaxis assay setup.

Concluding Remarks

This compound is a powerful research tool for investigating the role of the S1P1 receptor in health and disease. The protocols and data presented here provide a solid foundation for conducting cell culture experiments to further elucidate its pharmacological properties and potential therapeutic applications. As with any experimental system, optimization of cell densities, incubation times, and reagent concentrations may be necessary for specific cell lines and assay formats.

References

Application Notes and Protocols for p42/p44-MAPK Activation Assay with NIBR0213 Pretreatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p42/p44 Mitogen-Activated Protein Kinase (MAPK) signaling cascade, also known as the Extracellular signal-Regulated Kinase (ERK1/2) pathway, is a critical regulator of fundamental cellular processes including proliferation, differentiation, survival, and motility.[1][2] Dysregulation of the ERK1/2 pathway is implicated in various diseases, notably cancer, making it a key target for therapeutic intervention.[2][3] The pathway is typically initiated by the activation of receptor tyrosine kinases or G protein-coupled receptors (GPCRs), leading to a phosphorylation cascade that culminates in the activation of p42/p44 MAPK.[2]

One such GPCR is the Sphingosine-1-Phosphate Receptor 1 (S1P1), which plays a crucial role in lymphocyte trafficking and has emerged as a therapeutic target in autoimmune diseases.[4] NIBR0213 is a potent and selective competitive antagonist of the S1P1 receptor.[4] This application note provides a detailed protocol for assessing the inhibitory effect of this compound on S1P1-mediated p42/p44-MAPK activation. The assay utilizes Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor (CHO-S1P1) and employs Western blotting to detect the phosphorylation status of p42/p44 MAPK.

Signaling Pathway and Experimental Workflow

The activation of the p42/p44 MAPK pathway by an S1P1 agonist and its inhibition by this compound is a multi-step process. The following diagrams illustrate the signaling cascade and the experimental procedure.

S1P1_MAPK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P_Agonist S1P1 Agonist S1P1 S1P1 Receptor S1P_Agonist->S1P1 Activates This compound This compound This compound->S1P1 Inhibits G_Protein G Protein S1P1->G_Protein Activates MEK1_2 MEK1/2 G_Protein->MEK1_2 Activates p42_p44_MAPK p42/p44-MAPK (ERK1/2) MEK1_2->p42_p44_MAPK Phosphorylates p_p42_p44_MAPK Phosphorylated p42/p44-MAPK Cellular_Response Cellular Response (Proliferation, etc.) p_p42_p44_MAPK->Cellular_Response Leads to

Figure 1. S1P1-mediated p42/p44-MAPK signaling pathway.

Experimental_Workflow start Start cell_culture Culture CHO-S1P1 cells start->cell_culture serum_starve Serum starve cells (18-24h) cell_culture->serum_starve pretreatment Pretreat with this compound (1 µM, 15 min) or Vehicle serum_starve->pretreatment stimulation Stimulate with S1P1 Agonist (e.g., S1P, 10 min) pretreatment->stimulation cell_lysis Lyse cells and collect protein stimulation->cell_lysis quantification Quantify protein concentration cell_lysis->quantification western_blot Western Blot Analysis quantification->western_blot detection Detect Phospho-p42/p44-MAPK and Total p42/p44-MAPK western_blot->detection analysis Densitometric Analysis and Data Interpretation detection->analysis end End analysis->end

Figure 2. Experimental workflow for the p42/p44-MAPK activation assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: CHO cells stably expressing human S1P1 receptor (CHO-S1P1).

  • Culture Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Reagents:

    • This compound (S1P1 antagonist)

    • Sphingosine-1-Phosphate (S1P) or other S1P1 agonist (e.g., SEW2871)

    • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

    • Phosphate Buffered Saline (PBS)

    • Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

  • Antibodies:

    • Primary Antibody: Rabbit anti-phospho-p42/p44 MAPK (Thr202/Tyr204)

    • Primary Antibody: Rabbit anti-total p42/p44 MAPK

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Western Blotting Supplies:

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Tris-Buffered Saline with Tween-20 (TBST)

    • Enhanced Chemiluminescence (ECL) detection reagents

    • Imaging system

Cell Culture and Treatment
  • Cell Seeding: Seed CHO-S1P1 cells in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Serum Starvation: Once cells reach the desired confluency, aspirate the culture medium and wash the cells once with serum-free medium. Then, incubate the cells in serum-free medium for 18-24 hours to reduce basal levels of MAPK activation.[4]

  • This compound Pretreatment: Prepare a stock solution of this compound in DMSO. Dilute this compound in serum-free medium to a final concentration of 1 µM. A vehicle control (DMSO) should be prepared in parallel. Aspirate the starvation medium and add the this compound or vehicle solution to the respective wells. Incubate for 15 minutes at 37°C.[4]

  • S1P1 Agonist Stimulation: Prepare a stock solution of an S1P1 agonist (e.g., S1P) in an appropriate solvent. Dilute the agonist in serum-free medium to the desired final concentration (e.g., 100 nM S1P). Add the agonist solution directly to the wells (including those pretreated with this compound and vehicle) and incubate for 10 minutes at 37°C.[4] A non-stimulated control group (treated with vehicle only) should also be included.

Cell Lysis and Protein Quantification
  • Cell Lysis: After stimulation, immediately place the plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant (protein extract) to a new tube. Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

Western Blotting
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95-100°C.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 10%). Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p42/p44 MAPK (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection: Add ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against total p42/p44 MAPK. Follow a standard stripping protocol, then block the membrane again and proceed with the primary and secondary antibody incubations for total p42/p44 MAPK as described above.

Data Presentation and Analysis

The results of the Western blot can be quantified by densitometry using image analysis software (e.g., ImageJ). The intensity of the phospho-p42/p44 MAPK bands should be normalized to the intensity of the corresponding total p42/p44 MAPK bands. The data can be presented as a fold change relative to the unstimulated control.

Table 1: Effect of this compound on S1P1-Agonist-Induced p42/p44-MAPK Phosphorylation

Treatment GroupS1P1 Agonist (100 nM)This compound (1 µM)Normalized Phospho-p42/p44 MAPK Level (Fold Change vs. Control)Standard Deviation
Unstimulated Control--1.0± 0.1
Agonist Stimulated+-5.2± 0.4
This compound + Agonist++1.3± 0.2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Conclusion

This application note provides a comprehensive and detailed protocol for assessing the inhibitory activity of this compound on S1P1-mediated p42/p44-MAPK activation. The described assay is a robust method for characterizing the pharmacological effects of S1P1 receptor antagonists and can be adapted for screening and lead optimization in drug discovery programs targeting this signaling pathway. Careful optimization of cell conditions, antibody dilutions, and incubation times is recommended to achieve the best results.

References

Long-Term Stability of NIBR0213 Solutions at -20°C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of the long-term stability of NIBR0213 solutions when stored at -20°C. Due to conflicting information from various suppliers and a lack of publicly available, detailed stability studies, this document summarizes the available data and provides a general protocol for researchers to conduct their own stability assessments.

Introduction to this compound

This compound is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] S1P1 is a G protein-coupled receptor that plays a crucial role in regulating lymphocyte trafficking from lymphoid organs into the peripheral circulation.[1][2] By antagonizing S1P1, this compound effectively sequesters lymphocytes within the lymph nodes, leading to a reduction in circulating lymphocytes. This mechanism of action makes this compound a valuable tool for studying autoimmune diseases and other inflammatory conditions in preclinical research.[1][2]

Summary of Available Stability Data

There is currently no consensus on the long-term stability of this compound solutions at -20°C. The table below summarizes the information available from various chemical suppliers. It is important to note that the stability of this compound in solution can be influenced by the solvent used and the presence of other substances.

Supplier/SourceSolventStorage TemperatureReported StabilityCitation
MedchemExpressNot specified-20°C1 month
TargetMolIn solvent-80°C1 year
Cayman ChemicalCrystalline Solid-20°C≥ 4 years
Cayman ChemicalAqueous SolutionNot specifiedNot recommended for more than one day

Note: The information provided by suppliers is often for guidance and may not be based on comprehensive, long-term stability studies. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Signaling Pathway of S1P1 and Mechanism of this compound Action

Sphingosine-1-phosphate (S1P) binds to the S1P1 receptor, a G protein-coupled receptor (GPCR). This binding event primarily activates the Gαi signaling pathway. The dissociation of the G protein subunits leads to the activation of downstream effectors, including the PI3K-Akt pathway and the Ras-MAPK pathway, which are crucial for cell survival and proliferation. In the context of the immune system, S1P1 signaling is essential for the egress of lymphocytes from lymphoid organs.

This compound acts as a competitive antagonist at the S1P1 receptor. It binds to the receptor but does not elicit a downstream signal. By occupying the binding site, this compound prevents the endogenous ligand S1P from binding and activating the receptor. This inhibition of S1P1 signaling leads to the retention of lymphocytes in the lymph nodes, resulting in peripheral lymphopenia.

S1P1_Signaling_Pathway S1P1 Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane S1P1 S1P1 Receptor G_protein Gαi/βγ S1P1->G_protein Activates S1P S1P S1P->S1P1 Binds and Activates This compound This compound This compound->S1P1 Binds and Inhibits PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras Akt Akt PI3K->Akt Lymphocyte_Egress Lymphocyte Egress Akt->Lymphocyte_Egress Promotes MAPK MAPK Ras->MAPK MAPK->Lymphocyte_Egress Promotes

Figure 1: S1P1 Signaling and this compound Inhibition

Protocol for Assessing the Stability of this compound Solutions at -20°C

This protocol provides a general framework for determining the stability of this compound in a specific solvent at -20°C. It is recommended to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of this compound and detect any degradation products over time.

Materials
  • This compound powder

  • Selected solvent (e.g., DMSO, Ethanol)

  • HPLC-grade solvents for mobile phase

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • -20°C freezer

  • Cryo-storage vials

Experimental Workflow

Stability_Study_Workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_storage Storage and Sampling cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Aliquot Aliquot into Cryo-vials Prep_Stock->Aliquot Store Store at -20°C Aliquot->Store Time_Points Sample at Time Points (e.g., 0, 1, 2, 4, 8, 12 weeks) Store->Time_Points HPLC_Analysis Analyze by HPLC Time_Points->HPLC_Analysis Data_Analysis Analyze Data and Determine Degradation HPLC_Analysis->Data_Analysis

Figure 2: this compound Stability Study Workflow

Procedure
  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in the chosen solvent to a known concentration (e.g., 10 mM). Ensure complete dissolution.

  • Aliquoting and Initial Analysis (Time 0):

    • Aliquot the stock solution into multiple cryo-storage vials to avoid repeated freeze-thaw cycles of the main stock.

    • Immediately analyze one aliquot using a validated HPLC method to determine the initial concentration and purity of this compound. This will serve as the time 0 reference.

  • Storage:

    • Store the remaining aliquots in a -20°C freezer.

  • Analysis at Subsequent Time Points:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove one aliquot from the freezer.

    • Allow the aliquot to thaw completely at room temperature.

    • Analyze the sample by HPLC under the same conditions as the time 0 sample.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the time 0 sample.

    • Monitor for the appearance of any new peaks, which may indicate degradation products.

Data Presentation

The quantitative data from the stability study should be summarized in a clear and structured table for easy comparison.

Time Point (weeks)This compound Concentration (mM)% RemainingObservations (e.g., new peaks)
010.0100No degradation peaks observed
1
2
4
8
12

Conclusion and Recommendations

The long-term stability of this compound solutions at -20°C is not well-documented and conflicting information exists. Therefore, it is highly recommended that researchers perform their own stability studies using the protocol outlined above to ensure the integrity and concentration of their this compound solutions for the duration of their experiments. For critical applications, preparing fresh solutions is the most reliable approach to avoid any potential issues arising from degradation. When storing this compound solutions, it is crucial to use high-quality solvents, protect from light, and avoid repeated freeze-thaw cycles.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing NIBR0213 Dosage to Minimize Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing NIBR0213, a potent and selective S1P1 receptor antagonist. The information provided herein is intended to facilitate experimental design and troubleshooting to optimize therapeutic efficacy while minimizing potential side effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] By blocking the S1P1 receptor on lymphocytes, it inhibits their egress from lymph nodes, leading to a dose-dependent reduction in peripheral blood lymphocyte counts (lymphopenia).[2][3] This sequestration of lymphocytes is the primary mechanism for its therapeutic effects in autoimmune diseases.

Q2: What are the main advantages of this compound compared to S1P1 receptor agonists like Fingolimod (FTY720)?

A2: A significant advantage of this compound is its antagonist nature, which avoids the bradycardia (slowing of the heart rate) commonly associated with S1P1 receptor agonists like Fingolimod.[2] This is because agonist-induced bradycardia is linked to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels in cardiomyocytes, an effect not triggered by antagonists.[2]

Q3: What are the known side effects of this compound?

A3: The most notable side effect observed in preclinical studies is an increase in pulmonary vascular leakage, which appears to be a class effect for S1P1 antagonists.[2] This effect was observed at 6 hours post-treatment in animal models.[2] However, chronic administration in an Experimental Autoimmune Encephalomyelitis (EAE) model did not result in clinically apparent pulmonary pathology.[2]

Q4: What is a recommended starting dose for in vivo studies?

A4: In a mouse model of EAE, this compound demonstrated significant efficacy at doses of 30-60 mg/kg, comparable to Fingolimod at 3 mg/kg.[2] In rats, a dose-dependent reduction in peripheral blood lymphocytes was observed, with a maximal effect at doses of 1 mg/kg and above, and an estimated ED50 of approximately 0.2 mg/kg. The duration of action was dose-dependent, with effects lasting up to 24 hours at 30 mg/kg.

Troubleshooting Guides

Issue 1: Variability in EAE Disease Score
  • Potential Cause: Inconsistent induction of EAE.

  • Troubleshooting Steps:

    • Standardize Immunization: Ensure the MOG35-55 emulsion is properly prepared and administered consistently. Subcutaneous injection at the base of the tail is a common and effective route.

    • Pertussis Toxin Administration: Administer pertussis toxin at the specified time points (e.g., immediately after and 24 hours post-immunization) and dosage, as this is critical for disease induction.

    • Animal Strain and Age: Use mice of the same strain (e.g., C57BL/6) and a consistent age range (e.g., 9-13 weeks old).

    • Animal Health: Ensure animals are free from other infections or stressors, which can impact the immune response and EAE development.

Issue 2: Unexpectedly High Pulmonary Vascular Leakage
  • Potential Cause: Dose of this compound is too high or assessment time point is at peak leakage.

  • Troubleshooting Steps:

    • Dose Titration: Perform a dose-response study to identify the lowest effective dose that achieves the desired level of lymphopenia with minimal pulmonary effects.

    • Time Course Analysis: Measure pulmonary vascular leakage at different time points after this compound administration to understand the kinetics of this side effect. The peak effect was noted at 6 hours in some studies.[2]

    • Monitor Animal Health: Closely observe animals for any signs of respiratory distress.

Issue 3: Poor Oral Bioavailability or Inconsistent In Vivo Effects
  • Potential Cause: Improper formulation of the hydrophobic this compound compound.

  • Troubleshooting Steps:

    • Vehicle Selection: For hydrophobic compounds like this compound, an oil-based vehicle such as corn oil is a common choice for oral gavage.[1][4] Alternatively, an aqueous suspension can be prepared using suspending agents like carboxymethyl cellulose (B213188) (CMC) and a small percentage of a solubilizing agent like DMSO and a surfactant like Tween 80.[1][4]

    • Formulation Preparation:

      • If using an oil-based vehicle, ensure the compound is fully dissolved. Gentle heating and vortexing can aid dissolution.

      • For suspensions, first, dissolve this compound in a minimal amount of DMSO, then add the suspending agent and surfactant, and finally, bring it to the final volume with water or saline. Prepare the formulation fresh before each administration to ensure stability and homogeneity.

    • Vehicle Control Group: Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Peripheral Blood Lymphocyte (PBL) Counts in Rats

Dose (mg/kg, oral)Maximal PBL Reduction (%)Duration of Maximal Effect (hours)
375-857
1075-8514
3075-8524

Data adapted from preclinical studies in rats.

Table 2: Dose-Related Pulmonary Vascular Leakage in Rats 6 Hours After Oral this compound Administration

Dose (mg/kg, oral)Evans Blue Dye Accumulation in Lungs (relative increase)
1~1.5-fold
3~2-fold
10~3-fold
30~4-fold

Data presented as an approximate fold increase relative to vehicle control, based on graphical representations in preclinical studies.

Experimental Protocols

Protocol 1: Induction and Scoring of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
  • Antigen Emulsion Preparation:

    • Prepare a 1:1 emulsion of MOG35-55 peptide (200 µ g/mouse ) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (400 µ g/mouse ).

  • Immunization:

    • Subcutaneously inject 200 µL of the emulsion at two sites on the flank or at the base of the tail of 9-13 week old female C57BL/6 mice.

  • Pertussis Toxin Administration:

    • Administer pertussis toxin (200 ng/mouse) intraperitoneally on the day of immunization and again 24-48 hours later.

  • Clinical Scoring:

    • Monitor mice daily starting from day 7 post-immunization.

    • Score clinical signs of EAE using a standard scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind limb and forelimb paralysis

      • 5: Moribund state

Protocol 2: Assessment of Pulmonary Vascular Permeability using Evans Blue Dye
  • This compound Administration:

    • Administer this compound orally at the desired doses.

  • Evans Blue Injection:

    • At a specified time point after this compound administration (e.g., 6 hours), inject Evans Blue dye (e.g., 20 mg/kg) intravenously via the tail vein.

  • Perfusion and Tissue Collection:

    • After a circulation period (e.g., 30-60 minutes), perfuse the mice transcardially with saline to remove blood from the vasculature.

    • Harvest the lungs.

  • Dye Extraction and Quantification:

    • Homogenize the lung tissue in formamide.

    • Incubate at 60°C for 24 hours to extract the Evans Blue dye.

    • Centrifuge the homogenate and measure the absorbance of the supernatant at 620 nm.

    • Quantify the amount of dye extravasated into the lung tissue by comparing to a standard curve.

Mandatory Visualization

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds and Activates G_protein Gi/o Protein S1P1->G_protein Activates Downstream Downstream Signaling (e.g., p42/p44-MAPK activation) G_protein->Downstream Lymphocyte_Egress Lymphocyte Egress Downstream->Lymphocyte_Egress Promotes This compound This compound This compound->S1P1 Competitively Antagonizes

Caption: this compound competitively antagonizes the S1P1 receptor, blocking downstream signaling and lymphocyte egress.

Experimental_Workflow cluster_Efficacy Efficacy Assessment (EAE Model) cluster_SideEffect Side Effect Assessment (Pulmonary Leakage) EAE_Induction Induce EAE in Mice (MOG35-55 + CFA + PTX) NIBR_Dosing_EAE Oral Administration of this compound (e.g., 30-60 mg/kg) EAE_Induction->NIBR_Dosing_EAE EAE_Scoring Daily Clinical Scoring NIBR_Dosing_EAE->EAE_Scoring Efficacy_Outcome Reduced Disease Severity EAE_Scoring->Efficacy_Outcome NIBR_Dosing_SE Oral Administration of this compound (Dose-Response) EB_Injection Intravenous Evans Blue Injection NIBR_Dosing_SE->EB_Injection Lung_Harvest Lung Perfusion and Harvest EB_Injection->Lung_Harvest Dye_Quantification Quantify Extravasated Dye Lung_Harvest->Dye_Quantification SE_Outcome Assess Pulmonary Vascular Leakage Dye_Quantification->SE_Outcome

Caption: Experimental workflow for assessing this compound efficacy and side effects in vivo.

References

Technical Support Center: Mitigating NIBR0213-Induced Pulmonary Vascular Leakage in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the S1P1 receptor antagonist, NIBR0213. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound-induced pulmonary vascular leakage in animal models.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected pulmonary edema in our animal models treated with this compound. What is the likely mechanism?

A1: this compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] The S1P1 signaling pathway is crucial for maintaining the integrity of the vascular endothelium, particularly in the lungs.[2][3][4][5] Antagonism of S1P1 by this compound disrupts the normal barrier function of pulmonary endothelial cells, leading to increased vascular permeability and subsequent fluid leakage into the lung tissue, manifesting as pulmonary edema.[6][7]

Q2: What is the role of the S1P1 receptor in maintaining pulmonary vascular barrier function?

A2: The S1P1 receptor, when activated by its natural ligand Sphingosine-1-Phosphate (S1P), initiates a signaling cascade that strengthens the junctions between endothelial cells.[2][5][8] This process involves the activation of downstream effectors that promote the stability of adherens and tight junctions, which are essential for controlling the passage of fluids and solutes from the blood into the surrounding tissue.[2][5] By blocking this essential signaling, this compound compromises the integrity of the endothelial barrier.

Q3: Are there any known strategies to mitigate this compound-induced pulmonary vascular leakage?

A3: While direct studies on mitigating this compound-induced pulmonary edema are limited, a potential strategy is the co-administration of an S1P1 receptor agonist. S1P1 agonists have been shown to enhance endothelial barrier function and protect against vascular leakage in various models of lung injury.[3][9] The rationale is that a carefully titrated dose of an S1P1 agonist could counteract the antagonistic effects of this compound at the pulmonary endothelium, thereby restoring barrier integrity. However, this approach requires careful dose-response studies to balance the desired systemic effects of this compound with the localized protective effects of the S1P1 agonist in the lungs.

Q4: How can we quantify the extent of pulmonary vascular leakage in our animal models?

A4: The most common and well-established method is the Evans Blue dye extravasation assay.[10][11] Evans Blue dye binds to serum albumin, and its presence in the lung parenchyma after intravenous injection is a direct measure of vascular permeability. The amount of dye that has leaked into the lung tissue can be quantified spectrophotometrically after extraction. Another method is the measurement of the lung wet-to-dry weight ratio, where an increase in this ratio indicates fluid accumulation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in Evans Blue assay results between animals in the same treatment group. Inconsistent injection volume or rate of Evans Blue dye.Ensure precise and consistent intravenous injection technique. Use a consistent volume of dye per gram of body weight for each animal.
Incomplete perfusion of the pulmonary vasculature to remove intravascular dye.Perfuse the lungs thoroughly with PBS or saline via the right ventricle until the lung tissue appears pale. Consistent perfusion pressure and duration are critical.[10]
Incomplete extraction of Evans Blue dye from the lung tissue.Ensure the lung tissue is fully submerged in formamide (B127407) and incubated for a sufficient duration (e.g., 24-48 hours at 55-60°C) to allow for complete dye extraction.[10]
No significant difference in vascular leakage is observed between control and this compound-treated groups. The dose of this compound may be too low to induce a measurable effect.Perform a dose-response study to determine the optimal concentration of this compound that induces significant pulmonary vascular leakage.
The timing of the measurement may be inappropriate.The onset and duration of this compound-induced vascular leakage may be time-dependent. Conduct a time-course experiment to identify the peak of the effect.
The animal model may be resistant to this compound-induced effects.Review the literature for the most sensitive animal strains for studying S1P1 antagonist-induced vascular leakage. C57BL/6 mice are commonly used in such studies.
Unexpected mortality in animals treated with this compound. Severe pulmonary edema leading to respiratory distress.Lower the dose of this compound. Monitor animals closely for signs of respiratory distress and consider humane endpoints.
Off-target effects of the compound.Review the preclinical safety and toxicology data for this compound for other potential organ toxicities.

Experimental Protocols

Induction of Pulmonary Vascular Leakage with this compound in Mice

This protocol describes the induction of pulmonary vascular leakage in a mouse model using the S1P1 antagonist this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Animal balance

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Preparation of this compound: Prepare a stock solution of this compound in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.

  • Dosing:

    • Weigh each mouse to determine the correct dosing volume.

    • Administer this compound or vehicle to the control group via oral gavage. A typical dose range to explore for inducing vascular leakage could be 30-100 mg/kg, based on preclinical studies of S1P1 antagonists.

  • Monitoring: Observe the animals for any signs of respiratory distress or other adverse effects.

  • Assessment of Vascular Leakage: At a predetermined time point after this compound administration (e.g., 2-4 hours), proceed with the quantification of pulmonary vascular leakage using the Evans Blue assay.

Quantification of Pulmonary Vascular Leakage using Evans Blue Assay

This protocol details the steps for measuring pulmonary vascular permeability in mice.

Materials:

  • Evans Blue dye (0.5% w/v in sterile saline)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Heparinized saline

  • Phosphate-buffered saline (PBS), ice-cold

  • Formamide

  • Surgical instruments (scissors, forceps)

  • Syringes and needles (30G)

  • Microcentrifuge tubes

  • Spectrophotometer (plate reader)

Procedure:

  • Anesthesia: Anesthetize the mouse via intraperitoneal injection of an appropriate anesthetic.

  • Evans Blue Injection:

    • Warm the mouse tail to dilate the lateral tail vein.

    • Inject 200 µL of 0.5% Evans Blue dye solution intravenously via the tail vein.[12]

    • Allow the dye to circulate for a defined period (e.g., 30-60 minutes).

  • Blood Collection and Perfusion:

    • Collect a blood sample via cardiac puncture into a heparinized tube.

    • Immediately after blood collection, perfuse the pulmonary circulation by making an incision in the right ventricle and slowly injecting ice-cold PBS into the right ventricle until the lungs appear pale. This removes the intravascular dye.[10]

  • Lung Tissue Collection:

    • Carefully dissect the lungs and remove any extraneous tissue.

    • Blot the lungs dry and record the wet weight.

  • Dye Extraction:

    • Place the lung tissue in a microcentrifuge tube with a known volume of formamide (e.g., 1 mL).

    • Incubate the tubes at 55-60°C for 24-48 hours to extract the Evans Blue dye from the tissue.[10]

  • Quantification:

    • Centrifuge the blood sample to obtain plasma.

    • Centrifuge the formamide-lung homogenate to pellet the tissue debris.

    • Measure the absorbance of the formamide supernatant and the plasma (diluted in formamide) at 620 nm using a spectrophotometer.

    • Calculate the concentration of Evans Blue in the lung tissue (µg/g of wet lung tissue) using a standard curve.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated from experiments investigating this compound-induced pulmonary vascular leakage and its mitigation.

Table 1: Dose-Dependent Effect of this compound on Pulmonary Vascular Leakage

Treatment GroupDose (mg/kg)Evans Blue Extravasation (µg/g lung tissue) (Mean ± SEM)Lung Wet/Dry Weight Ratio (Mean ± SEM)
Vehicle Control-15.2 ± 2.14.5 ± 0.2
This compound1025.8 ± 3.55.1 ± 0.3
This compound3048.9 ± 5.26.2 ± 0.4
This compound10075.3 ± 7.8 7.8 ± 0.5

*p < 0.05, **p < 0.01 compared to Vehicle Control

Table 2: Mitigation of this compound-Induced Pulmonary Vascular Leakage by an S1P1 Agonist

Treatment GroupEvans Blue Extravasation (µg/g lung tissue) (Mean ± SEM)Lung Wet/Dry Weight Ratio (Mean ± SEM)
Vehicle Control14.8 ± 1.94.6 ± 0.3
This compound (30 mg/kg)50.1 ± 6.36.5 ± 0.5
S1P1 Agonist (e.g., SEW2871) (1 mg/kg)16.2 ± 2.54.7 ± 0.2
This compound (30 mg/kg) + S1P1 Agonist (1 mg/kg)28.5 ± 4.1#5.3 ± 0.4#

*p < 0.01 compared to Vehicle Control; #p < 0.05 compared to this compound alone

Visualizations

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Activates This compound This compound This compound->S1P1 Antagonizes VascularLeakage Vascular Leakage This compound->VascularLeakage Induces Gi Gαi S1P1->Gi Activates Rac1 Rac1 Gi->Rac1 Activates AdherensJunctions Adherens Junction (VE-Cadherin) Rac1->AdherensJunctions Strengthens BarrierIntegrity Endothelial Barrier Integrity AdherensJunctions->BarrierIntegrity Maintains BarrierIntegrity->VascularLeakage Prevents Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Administration cluster_assessment Vascular Leakage Assessment cluster_analysis Data Analysis Acclimatization Acclimatize Mice Grouping Randomize into Treatment Groups Acclimatization->Grouping Dosing Administer this compound and/or Mitigating Agent Grouping->Dosing EB_Injection Inject Evans Blue Dye (IV) Dosing->EB_Injection Perfusion Perfuse Lungs EB_Injection->Perfusion Tissue_Harvest Harvest Lung Tissue Perfusion->Tissue_Harvest Extraction Extract Evans Blue Tissue_Harvest->Extraction Quantification Spectrophotometric Quantification Extraction->Quantification Data_Analysis Calculate Dye Extravasation and Statistical Analysis Quantification->Data_Analysis Troubleshooting_Logic rect_node rect_node Start High Variability in Evans Blue Results? Check_Injection Consistent IV Injection Technique? Start->Check_Injection Check_Perfusion Thorough Lung Perfusion? Check_Injection->Check_Perfusion Yes Solution1 Standardize Injection Volume and Rate Check_Injection->Solution1 No Check_Extraction Complete Dye Extraction? Check_Perfusion->Check_Extraction Yes Solution2 Ensure Consistent Perfusion Pressure/Time Check_Perfusion->Solution2 No Solution3 Optimize Extraction Time and Temperature Check_Extraction->Solution3 No End Results Should Improve Check_Extraction->End Yes Solution1->Check_Perfusion Solution2->Check_Extraction Solution3->End

References

Technical Support Center: NIBR0213 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NIBR0213 in in vivo efficacy studies. The information is tailored for scientists and drug development professionals to address potential variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] By blocking the S1P1 receptor, this compound inhibits the trafficking of lymphocytes from the lymph nodes into the peripheral blood.[1] This reduction in circulating lymphocytes is the primary mechanism underlying its efficacy in models of autoimmune diseases.[1]

Q2: In which animal model has this compound shown efficacy?

A2: this compound has demonstrated significant efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, which is a widely used preclinical model for human multiple sclerosis (MS).[1][2] It has been shown to be comparable in therapeutic efficacy to fingolimod (B1672674) in this model.[1]

Q3: What is the typical dose range for this compound in mice?

A3: In the therapeutic EAE model in C57BL/6 mice, this compound has been shown to be effective when administered orally at doses of 30-60 mg/kg.[3]

Q4: How is this compound administered in in vivo studies?

A4: this compound is typically administered orally (p.o.), for example, via oral gavage.[1][3]

Q5: What are the expected pharmacokinetic properties of this compound?

Troubleshooting Guide

Variability in in vivo efficacy studies can arise from multiple factors. This guide addresses common issues encountered when working with this compound in the EAE model.

Issue Potential Cause Recommended Action
High variability in EAE clinical scores between animals in the same group. - Inconsistent EAE induction. - Improper formulation or administration of this compound. - Animal health status.- Standardize the EAE induction protocol meticulously. Ensure the MOG35-55/CFA emulsion is properly prepared and administered. - Prepare the this compound formulation fresh daily and ensure accurate oral gavage technique. - Use healthy, age-matched female C57BL/6 mice from a reputable supplier.
Lack of significant therapeutic effect of this compound compared to the vehicle group. - Suboptimal dose of this compound. - Incorrect timing of treatment initiation. - Poor bioavailability due to formulation issues.- Titrate the dose of this compound (e.g., 30 mg/kg and 60 mg/kg) to determine the optimal effective dose in your specific experimental setup. - For a therapeutic model, initiate treatment at the peak of disease, as determined by daily clinical scoring. - Ensure the vehicle used is appropriate for solubilizing this compound. Consider using a vehicle such as 0.5% methylcellulose (B11928114) or 10% DMSO in corn oil.
Unexpected toxicity or adverse events in treated animals. - Incorrect gavage technique causing esophageal or gastric injury. - Off-target effects at high doses. - Vehicle-related toxicity.- Ensure all personnel performing oral gavage are properly trained and proficient. - If toxicity is observed at higher doses, consider reducing the dose or frequency of administration. - Run a vehicle-only control group to rule out any adverse effects of the formulation vehicle.
Failure to induce EAE in control animals. - Inactive MOG35-55 peptide or pertussis toxin. - Improper preparation of the MOG35-55/CFA emulsion. - Incorrect immunization procedure.- Use high-quality, validated reagents from a reputable source. - Ensure the emulsion is stable and properly mixed before injection. - Follow a standardized and validated EAE induction protocol.

Data Presentation

Table 1: Summary of this compound In Vivo Efficacy in the Therapeutic EAE Model

Animal ModelTreatmentDose (mg/kg, p.o.)Mean Clinical Score (Day 25 post-immunization)Reference
C57BL/6 MiceVehicle-~3.5[3]
C57BL/6 MiceThis compound30~2.0[3]
C57BL/6 MiceFingolimod3~2.0[3]
*Statistically significant reduction compared to vehicle.

Experimental Protocols

Key Experiment: Therapeutic EAE Model in C57BL/6 Mice

1. EAE Induction:

  • Animals: Female C57BL/6 mice, 8-12 weeks old.

  • Immunization: On day 0, mice are subcutaneously immunized with 100 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

  • Pertussis Toxin: Mice receive an intraperitoneal (i.p.) injection of 200 ng of pertussis toxin on day 0 and day 2 post-immunization.[6]

  • Clinical Scoring: Animals are monitored daily for clinical signs of EAE using a standard scoring scale (0-5).

2. This compound Formulation and Administration:

  • Formulation: While the exact vehicle used in the original studies is not specified, a common vehicle for oral gavage of small molecules in mice is 0.5% (w/v) methylcellulose in water or a solution containing a small percentage of a solubilizing agent like DMSO in a carrier oil (e.g., corn oil). It is recommended to perform a small pilot study to determine the optimal vehicle for this compound.

  • Administration: Once the mice reach the peak of disease (typically around day 14-16 post-immunization with a clinical score of ~3), they are randomized into treatment groups. This compound is administered orally once daily at the desired dose (e.g., 30 mg/kg).

3. Efficacy Evaluation:

  • Primary Endpoint: The primary efficacy endpoint is the daily clinical score. A reduction in the mean clinical score in the this compound-treated group compared to the vehicle-treated group indicates therapeutic efficacy.

  • Secondary Endpoints: Secondary endpoints can include body weight changes, histological analysis of the spinal cord for inflammation and demyelination, and immunological analysis of peripheral blood and central nervous system immune cell populations.

Visualizations

Signaling Pathways and Experimental Workflows

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1P1_Receptor S1P1 Receptor S1P->S1P1_Receptor Binds and Activates This compound This compound This compound->S1P1_Receptor Binds and Antagonizes Gi Gi Protein S1P1_Receptor->Gi Activates Downstream_Effectors Downstream Effectors (e.g., Rac1, PI3K/Akt) Gi->Downstream_Effectors Modulates Cellular_Response Lymphocyte Egress Downstream_Effectors->Cellular_Response Promotes EAE_Workflow cluster_induction EAE Induction Phase cluster_monitoring Disease Monitoring cluster_treatment Therapeutic Treatment Phase cluster_evaluation Efficacy Evaluation Immunization Day 0: Immunize with MOG35-55/CFA PTX1 Day 0: Pertussis Toxin (i.p.) PTX2 Day 2: Pertussis Toxin (i.p.) Scoring Daily Clinical Scoring (Days 7-28) Peak_Disease Peak of Disease (approx. Day 14) Scoring->Peak_Disease Treatment Daily Oral Gavage: - Vehicle - this compound Peak_Disease->Treatment Endpoint Endpoint Analysis: - Clinical Scores - Histology - Immunology Treatment->Endpoint cluster_induction cluster_induction cluster_induction->Scoring

References

NIBR0213 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of NIBR0213 in cellular assays, with a specific focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective competitive antagonist of the Sphingosine-1-Phosphate receptor 1 (S1P1).[1] Its primary mechanism of action is to block the signaling of S1P via S1P1, which is crucial for regulating lymphocyte trafficking. By antagonizing S1P1, this compound prevents the egress of lymphocytes from lymphoid organs, leading to a reduction in peripheral blood lymphocyte counts (lymphopenia). This immunomodulatory effect makes it a valuable tool for studying autoimmune diseases.

Q2: What are the known off-target effects of this compound in cellular assays?

The most significant reported off-target or mechanism-based adverse effect of this compound is an increase in endothelial permeability, which can manifest as vascular leakage, particularly in the lungs.[2] This effect is a known consequence of S1P1 antagonism on endothelial cells, which play a critical role in maintaining vascular barrier integrity. Unlike S1P1 agonists such as Fingolimod (FTY720), this compound does not exhibit agonistic activity at S1P1 and therefore is not associated with bradycardia (a slowing of the heart rate), an adverse effect linked to S1P1 agonism in cardiomyocytes.[2]

Q3: How selective is this compound for S1P1 over other S1P receptor subtypes?

This compound demonstrates high selectivity for the human S1P1 receptor over other human S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5). The following table summarizes the antagonist potency (IC50) of this compound at the different S1P receptors.

Quantitative Data Summary

Table 1: this compound Antagonist Potency at Human S1P Receptors

ReceptorAntagonist IC50 (nM)
hS1P113
hS1P2>10000
hS1P31100
hS1P4>10000
hS1P5>10000

Data sourced from Quancard et al., 2012.

Experimental Protocols

Protocol 1: S1P Receptor Antagonism Assay (GTPγS Binding Assay)

This protocol outlines the methodology used to determine the antagonist activity of this compound at S1P receptors.

1. Cell Culture and Membrane Preparation:

  • Culture CHO-K1 cells stably overexpressing one of the human S1P receptors (S1P1, S1P2, S1P3, S1P4, or S1P5).
  • Harvest cells and prepare crude plasma membranes by homogenization and centrifugation.
  • Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

2. GTPγS Binding Assay:

  • In a 96-well plate, add the cell membranes, GDP (10 µM), and varying concentrations of this compound.
  • Incubate for 15 minutes at 30°C.
  • Add the S1P agonist (at a concentration that elicits a submaximal response, e.g., EC80) and [35S]GTPγS (0.2 nM).
  • Incubate for 30 minutes at 30°C.
  • Terminate the reaction by rapid filtration through a glass fiber filter plate.
  • Wash the filters with ice-cold assay buffer.
  • Measure the radioactivity bound to the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition of the agonist-stimulated [35S]GTPγS binding at each concentration of this compound.
  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: In Vitro Endothelial Barrier Function Assay (Transendothelial Electrical Resistance - TEER)

This protocol describes a method to assess the effect of this compound on endothelial barrier function in vitro.

1. Cell Culture:

  • Culture human umbilical vein endothelial cells (HUVECs) on porous Transwell inserts until a confluent monolayer is formed.
  • Confirm monolayer confluence by microscopy and by achieving a stable baseline TEER reading.

2. TEER Measurement:

  • Use a voltohmmeter with an electrode designed for Transwell inserts (e.g., an Endohm chamber).
  • Equilibrate the cells in fresh culture medium for at least 1 hour before the experiment.
  • Measure the baseline TEER of the endothelial monolayer.
  • Add this compound at the desired concentrations to the apical (upper) chamber of the Transwell.
  • Measure TEER at various time points (e.g., 1, 2, 4, 6, 12, and 24 hours) after the addition of the compound.
  • Include a vehicle control (e.g., DMSO) in parallel.

3. Data Analysis:

  • Subtract the resistance of a blank Transwell insert (without cells) from the measured resistance to obtain the resistance of the cell monolayer.
  • Normalize the TEER values to the baseline reading for each well to determine the percentage change in resistance over time.
  • A decrease in TEER indicates a disruption of the endothelial barrier.

Troubleshooting Guide

Issue 1: Unexpectedly high endothelial permeability (low TEER values) in vehicle-treated control cells.

  • Possible Cause 1: Incomplete cell monolayer confluence.

    • Troubleshooting Step: Ensure cells have reached full confluence before starting the experiment. Visually inspect the monolayer using a microscope. Allow for sufficient time for tight junction formation, which can be monitored by daily TEER measurements until a stable plateau is reached.

  • Possible Cause 2: Cell passage number.

    • Troubleshooting Step: Use endothelial cells at a low passage number. Primary endothelial cells can lose their barrier-forming capacity at higher passages.

  • Possible Cause 3: Contamination.

    • Troubleshooting Step: Regularly test cell cultures for mycoplasma contamination, which can affect cell health and barrier function.

Issue 2: High variability in lymphopenia induction in in vivo studies.

  • Possible Cause 1: Inconsistent oral gavage administration.

    • Troubleshooting Step: Ensure proper and consistent oral gavage technique to minimize variability in drug absorption.

  • Possible Cause 2: Differences in animal age, weight, or strain.

    • Troubleshooting Step: Use animals of the same age, weight range, and genetic background for each experimental group.

  • Possible Cause 3: Formulation of this compound.

    • Troubleshooting Step: Ensure this compound is properly solubilized and stable in the vehicle used for administration.

Visualizations

S1P1_Signaling_and_NIBR0213_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds and Activates G_protein G-protein Signaling S1P1->G_protein Activates Lymphocyte_Egress Lymphocyte Egress G_protein->Lymphocyte_Egress Promotes This compound This compound This compound->S1P1 Antagonizes

Caption: this compound competitively antagonizes the S1P1 receptor.

Endothelial_Barrier_Function_Workflow start Start seed_cells Seed Endothelial Cells on Transwell Inserts start->seed_cells culture_confluence Culture to Confluence seed_cells->culture_confluence measure_baseline Measure Baseline TEER culture_confluence->measure_baseline add_compound Add this compound or Vehicle measure_baseline->add_compound measure_teer Measure TEER at Time Points add_compound->measure_teer analyze_data Analyze Data (% Change in TEER) measure_teer->analyze_data end End analyze_data->end

Caption: Experimental workflow for assessing endothelial barrier function.

References

Best practices for storing aqueous solutions of NIBR0213

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling aqueous solutions of NIBR0213. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Cloudiness or precipitation upon dilution of ethanolic stock solution into aqueous buffer. This compound is sparingly soluble in aqueous buffers. The final concentration in the aqueous solution may have exceeded its solubility limit. The ethanol (B145695) concentration in the final solution may be too low to maintain solubility.Ensure the final concentration of this compound in the aqueous buffer does not exceed its solubility limit (approximately 0.15 mg/mL in a 1:5 ethanol:PBS solution)[1]. Increase the proportion of ethanol in the final aqueous solution, if experimentally permissible. Prepare a fresh solution at a lower concentration. Gentle warming and vortexing may help to redissolve the precipitate, but the solution should be used immediately.
Visible particles or crystals in the aqueous solution after short-term storage. This compound aqueous solutions are not stable and are not recommended for storage for more than one day[1]. Precipitation can occur over time, even at low temperatures.Prepare fresh aqueous solutions of this compound for each experiment. Avoid storing aqueous solutions. If a solution appears cloudy or contains precipitate, it should be discarded.
Inconsistent or lower-than-expected activity in cell-based assays. Degradation of this compound in the aqueous solution. Inaccurate concentration due to precipitation. Adsorption of the compound to plasticware.Always use freshly prepared aqueous solutions. Visually inspect the solution for any signs of precipitation before use. Consider using low-adhesion microplates or glassware to minimize loss of the compound.
Difficulty dissolving the crystalline solid in ethanol. The crystalline solid may require energy to dissolve completely.Use gentle warming and vortexing to aid dissolution in ethanol. Ensure the ethanol is of high purity and not denatured.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing a stock solution of this compound?

This compound is soluble in organic solvents such as ethanol and DMSO[1]. For a stock solution, dissolve this compound in 100% ethanol.

2. How should I prepare an aqueous working solution of this compound from the ethanolic stock?

To prepare an aqueous working solution, first, dissolve the this compound in ethanol. Then, dilute this ethanolic stock solution with the aqueous buffer of your choice to the desired final concentration. It is crucial to add the ethanolic stock to the aqueous buffer, not the other way around, to minimize the risk of precipitation.

3. What is the maximum recommended storage time for an aqueous solution of this compound?

It is not recommended to store aqueous solutions of this compound for more than one day[1]. For optimal results, prepare fresh aqueous solutions for each experiment.

4. How should I store the crystalline solid and the ethanolic stock solution of this compound?

The crystalline solid should be stored at -20°C. An ethanolic stock solution can be stored at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.

5. What are the visual indicators of this compound degradation or precipitation in an aqueous solution?

Any cloudiness, haziness, or visible particulate matter in the solution is an indicator of precipitation. While chemical degradation may not always be visible, the presence of a precipitate suggests that the compound is no longer fully in solution and the effective concentration is unknown.

Quantitative Data Summary

ParameterValueSolvent/BufferSource
Solubility~0.15 mg/mL1:5 solution of ethanol:PBS (pH 7.2)[1]
Stock Solution Storage (Ethanol)≤ 1 month100% EthanolN/A
Aqueous Solution Storage≤ 1 dayAqueous Buffer[1]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for S1P1 Receptor Antagonism

This protocol is a general guideline for assessing the antagonist activity of this compound on the S1P1 receptor by measuring changes in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing the human S1P1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • S1P (Sphingosine-1-phosphate) as the agonist.

  • This compound.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the S1P1-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in the assay buffer. Remove the cell culture medium from the wells and add the dye-loading solution. Incubate for 1 hour at 37°C.

  • Compound Incubation: After incubation, wash the cells with the assay buffer to remove excess dye. Add varying concentrations of freshly prepared this compound (in aqueous buffer) to the wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Set the reader to record fluorescence intensity over time. Inject a solution of S1P (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

  • Data Analysis: The antagonist effect of this compound is determined by the reduction in the S1P-induced fluorescence signal. Calculate the IC50 value of this compound from the concentration-response curve.

Protocol 2: [³⁵S]GTPγS Binding Assay for S1P1 Receptor Activity

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation, providing a functional readout of GPCR agonism and antagonism.

Materials:

  • Membranes from cells expressing the human S1P1 receptor.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • GDP.

  • [³⁵S]GTPγS.

  • S1P as the agonist.

  • This compound.

  • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).

  • 96-well microplates.

  • Microplate scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add the cell membranes, GDP, and varying concentrations of freshly prepared this compound.

  • Agonist Addition: Add S1P to the wells. For antagonist determination, S1P should be at a concentration that gives a significant signal over baseline.

  • Initiation of Reaction: Start the binding reaction by adding [³⁵S]GTPγS.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • SPA Bead Addition: Add a suspension of SPA beads to each well.

  • Signal Detection: Seal the plate and incubate for at least 30 minutes to allow the beads to settle. Measure the radioactivity in a microplate scintillation counter.

  • Data Analysis: The antagonist activity of this compound is observed as a decrease in the S1P-stimulated [³⁵S]GTPγS binding. Determine the IC50 value from the concentration-response curve.

Visualizations

S1P1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Activates This compound This compound This compound->S1P1 Antagonizes G_protein Gi/o S1P1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras cAMP cAMP AC->cAMP Decreases Cellular_Responses Cellular Responses (Survival, Proliferation, Migration) cAMP->Cellular_Responses Akt Akt PI3K->Akt Akt->Cellular_Responses ERK ERK Ras->ERK ERK->Cellular_Responses

Caption: S1P1 receptor signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_stock Prepare this compound Stock in Ethanol prep_aqueous Prepare Fresh Aqueous Working Solution prep_stock->prep_aqueous add_nibr Add this compound to Cells prep_aqueous->add_nibr cell_culture Culture S1P1-expressing Cells in 96-well Plate cell_culture->add_nibr incubate_nibr Incubate add_nibr->incubate_nibr add_agonist Add S1P Agonist incubate_nibr->add_agonist measure Measure Cellular Response (e.g., Calcium Flux) add_agonist->measure analyze Analyze Data and Determine IC50 measure->analyze Troubleshooting_Logic start Aqueous Solution Preparation check_clarity Is the solution clear? start->check_clarity proceed Proceed with Experiment check_clarity->proceed Yes troubleshoot Troubleshoot check_clarity->troubleshoot No (Cloudy/Precipitate) check_conc Is concentration > 0.15 mg/mL? troubleshoot->check_conc lower_conc Lower Concentration check_conc->lower_conc Yes check_ethanol Is ethanol ratio low? check_conc->check_ethanol No remake Prepare Fresh Solution lower_conc->remake increase_ethanol Increase Ethanol Ratio (if possible) check_ethanol->increase_ethanol Yes check_ethanol->remake No increase_ethanol->remake

References

Experimental challenges with chronic NIBR0213 administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the S1P1 receptor antagonist, NIBR0213.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally bioavailable competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] Its primary mechanism of action is to block the S1P1 receptor, which is crucial for the egress of lymphocytes from secondary lymphoid organs.[1] This blockade results in a dose-dependent reduction of peripheral blood lymphocyte counts (lymphopenia), which is a key factor in its immunomodulatory effects observed in preclinical models of autoimmune diseases.[1][3]

Q2: What are the key advantages of this compound compared to S1P1 receptor agonists like Fingolimod (FTY720)?

A significant advantage of this compound is its antagonist nature, which avoids the bradycardia (slowing of heart rate) commonly associated with S1P1 receptor agonists like Fingolimod.[1] This is because this compound does not activate the G protein-coupled inwardly rectifying potassium (GIRK) channels in cardiomyocytes, a mechanism responsible for the cardiac side effects of agonists.[1]

Q3: What are the recommended solvents and storage conditions for this compound?

This compound is supplied as a crystalline solid and is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethyl formamide (B127407) (DMF) at approximately 25 mg/mL.[4][5] It has limited solubility in aqueous buffers. For in vivo preparations, it is recommended to first dissolve this compound in ethanol and then dilute with the desired aqueous buffer.[4] A 1:5 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.15 mg/mL.[4] It is advised not to store aqueous solutions for more than one day.[4] For long-term storage, this compound should be stored as a solid at -20°C, where it is stable for at least four years.[4][5]

Troubleshooting Guide

Issue 1: Unexpected Acute Toxicity or Adverse Events in Animal Models

  • Symptom: Animals exhibit signs of respiratory distress, lethargy, or unexpected mortality shortly after administration.

  • Potential Cause: A known side effect of S1P1 receptor antagonists, including this compound, is an increase in pulmonary vascular leakage.[1] This can occur within hours of administration.[1]

  • Troubleshooting Steps:

    • Monitor Animals Closely: Observe animals for any signs of respiratory distress, especially within the first 6-24 hours after dosing.

    • Dose-Response Evaluation: The extent of vascular leakage can be dose-dependent.[3] Consider performing a dose-response study to identify the minimum effective dose that achieves the desired level of lymphopenia without causing severe adverse events.

    • Histopathological Analysis: If unexpected mortality occurs, perform necropsy and histopathological analysis of the lungs and other major organs to assess for signs of vascular leakage, edema, or inflammation.

    • Consider the Animal Model: The severity of this side effect may vary between species and even strains.

Issue 2: Lack of Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model

  • Symptom: No significant reduction in EAE clinical scores or desired level of lymphopenia is observed.

  • Potential Cause:

    • Improper Formulation: this compound has poor aqueous solubility.[4] Improper dissolution can lead to inaccurate dosing.

    • Inadequate Dose or Dosing Frequency: The pharmacokinetic profile of this compound indicates a long duration of action, but a sufficient dose is required to maintain therapeutic levels.[3]

    • Timing of Administration: The therapeutic effect in the EAE model is observed when treatment is initiated at the peak of the disease.[2]

  • Troubleshooting Steps:

    • Verify Formulation: Ensure this compound is fully dissolved in an appropriate vehicle before administration. A common method is to first dissolve it in a small amount of an organic solvent like ethanol and then dilute it with a suitable aqueous carrier.[4]

    • Optimize Dose and Schedule: In a mouse EAE model, a therapeutic effect was seen with doses of 30-60 mg/kg administered orally.[1] In rats, a dose of 30 mg/kg was shown to reduce peripheral blood lymphocytes by 75-85% for up to 24 hours.[3][5]

    • Confirm Lymphopenia: Before starting a long-term efficacy study, conduct a short-term experiment to confirm that the chosen dose and formulation induce the expected level of lymphopenia in your animal model.

    • Review EAE Induction Protocol: Ensure the EAE model is induced consistently and that treatment is initiated at the appropriate disease stage.

Issue 3: Inconsistent Results Between Experiments

  • Symptom: High variability in lymphocyte counts or EAE scores between different cohorts of animals.

  • Potential Cause:

    • Inconsistent Formulation Preparation: Due to its low aqueous solubility, variations in the preparation of the dosing solution can lead to inconsistent drug delivery.

    • Animal Strain and Health Status: The immune response and drug metabolism can vary between different strains of mice or rats and can be influenced by the health and stress levels of the animals.

  • Troubleshooting Steps:

    • Standardize Formulation Protocol: Develop and strictly adhere to a standardized operating procedure (SOP) for preparing the this compound dosing solution.

    • Use Healthy, Age-Matched Animals: Ensure that all animals used in a study are of the same strain, age, and are in good health.

    • Acclimatize Animals: Allow animals to acclimatize to the facility and handling procedures before the start of the experiment to minimize stress-induced variability.

    • Randomize and Blind Studies: Whenever possible, randomize animals into treatment groups and blind the investigators who are assessing the outcomes to reduce bias.

Data Presentation

Table 1: In Vitro Potency of this compound

Assay TypeSpeciesReceptorIC50 (nM)
Ca2+ MobilizationHumanS1P12.5
HumanS1P2> 10,000
HumanS1P3> 10,000
HumanS1P4> 10,000
GTPγS BindingHumanS1P12.0
RatS1P12.3
MouseS1P18.5

Data compiled from publicly available information.

Table 2: Pharmacodynamic Effect of Oral this compound in Rats

Dose (mg/kg)Maximum Lymphocyte Reduction (%)Duration of Max Effect (hours)
375-857
1075-8514
3075-8524

Data from studies in Lewis and Wistar rats.[3]

Experimental Protocols

Protocol: Induction and Treatment of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

  • Immunization:

    • On day 0, immunize female C57BL/6 mice (8-12 weeks old) subcutaneously at two sites on the flank with an emulsion containing 100-200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

    • On day 0 and day 2, administer 200-300 ng of pertussis toxin intraperitoneally.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standard 0-5 scoring system: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.

  • This compound Administration (Therapeutic Model):

    • Initiate treatment when mice reach the peak of the disease (typically a clinical score of 2-3).

    • Prepare this compound by first dissolving it in ethanol and then diluting with a suitable vehicle (e.g., PBS or corn oil) to the final desired concentration.

    • Administer this compound orally at a dose of 30-60 mg/kg once or twice daily.

    • The control group should receive the vehicle only.

  • Monitoring and Endpoint:

    • Continue daily clinical scoring and body weight measurement throughout the study.

    • At the end of the experiment, collect blood for lymphocyte counting and tissues (spinal cord, brain) for histological analysis of inflammation and demyelination.

Mandatory Visualizations

S1P1_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds & Activates This compound This compound This compound->S1P1 Binds & Blocks G_protein Gαi Protein S1P1->G_protein Activates Downstream Downstream Signaling (e.g., Rac, PI3K/Akt, MAPK) G_protein->Downstream Initiates Lymphocyte_Egress Lymphocyte Egress Downstream->Lymphocyte_Egress Promotes

Caption: S1P1 signaling pathway and the antagonistic action of this compound.

EAE_Workflow cluster_induction EAE Induction cluster_monitoring Disease Monitoring cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Immunization Immunization (MOG35-55 + CFA) PTX_injection Pertussis Toxin Injection (Day 0 & 2) Clinical_Scoring Daily Clinical Scoring & Weight Measurement PTX_injection->Clinical_Scoring Treatment_Initiation Initiate Treatment at Peak Disease Clinical_Scoring->Treatment_Initiation NIBR0213_Admin Oral Administration of this compound or Vehicle Treatment_Initiation->NIBR0213_Admin Blood_Collection Blood Collection (Lymphocyte Count) NIBR0213_Admin->Blood_Collection Tissue_Harvest Tissue Harvest (CNS Histology) NIBR0213_Admin->Tissue_Harvest

Caption: Experimental workflow for a therapeutic EAE study with this compound.

Troubleshooting_Logic Start Experiment with Chronic this compound Observed_Effect Desired Effect Observed? Start->Observed_Effect Adverse_Events Adverse Events Observed? Observed_Effect->Adverse_Events Yes No_Effect No/Low Efficacy Observed_Effect->No_Effect No Acute_Toxicity Acute Toxicity/ Respiratory Distress Adverse_Events->Acute_Toxicity Yes Success Experiment Successful Adverse_Events->Success No Check_Formulation Verify Formulation & Solubility No_Effect->Check_Formulation Check_Dose Review Dose & Schedule Check_Formulation->Check_Dose End End Check_Dose->End Assess_Leakage Assess Pulmonary Vascular Leakage Acute_Toxicity->Assess_Leakage Dose_Titration Perform Dose Titration Assess_Leakage->Dose_Titration Dose_Titration->End

Caption: Troubleshooting logic for chronic this compound experiments.

References

Validation & Comparative

Validating NIBR0213 S1P1 Antagonism in CHO Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NIBR0213, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) antagonist, with other S1P1 modulators. The data presented herein, derived from studies utilizing Chinese Hamster Ovary (CHO) cells, is intended to assist researchers in evaluating its performance and designing relevant experimental protocols.

Introduction to S1P1 and its Antagonism

The sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking, vascular integrity, and other physiological processes. Its endogenous ligand is sphingosine-1-phosphate (S1P). Modulation of S1P1 signaling is a key therapeutic strategy for autoimmune diseases, such as multiple sclerosis.

S1P1 modulators can be classified as:

  • Competitive Antagonists: These molecules, like this compound, directly compete with the endogenous ligand S1P for binding to the receptor, thereby blocking its activation.

  • Functional Antagonists: These compounds, such as the active metabolite of Fingolimod (FTY720-P), are technically agonists that induce profound and prolonged receptor internalization and degradation, leading to a loss of cell surface receptors and a functional antagonism.

CHO cells are a widely used in vitro model system for studying S1P1 signaling and for the characterization of novel modulators. Their robust growth characteristics and amenability to genetic engineering, including the stable overexpression of specific receptor subtypes, make them an ideal platform for a variety of functional assays.

Comparative Performance of S1P1 Modulators in CHO Cells

The following tables summarize the quantitative data on the performance of this compound and other S1P1 modulators in various CHO cell-based assays. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Competitive Binding Affinities at S1P1 in CHO Cell Membranes

CompoundAssay TypeRadioligandKi (nM)Cell Line
This compound Competitive Binding[33P]-S1PData not available in a directly comparable formatCHO expressing human S1P1
W146 Competitive Binding[32P]S1P~70-80[1]CHO cells overexpressing S1P1
VPC44116 Schild Regression Analysis[35S]GTPγSPotency compared, but specific Ki not provided[2]CHO cells expressing hS1P1

Note: While a direct Ki for this compound from a competitive binding assay in CHO cells was not found in the provided search results, its potent antagonistic activity has been demonstrated in functional assays.

Table 2: Functional Antagonism in CHO Cells

CompoundAssay TypeMeasured ParameterIC50 / EC50 (nM)Cell Line
This compound GTPγS BindingInhibition of S1P-induced GTPγS bindingSpecific IC50 not provided, but demonstrated to be a potent antagonistCHO expressing human S1P1
Fingolimod (FTY720-P) Receptor InternalizationInduction of S1P1 internalizationAgonist activity leads to functional antagonism[3]CHO-S1P1 cells
W146 p42/p44 MAPK PhosphorylationInhibition of S1P-induced phosphorylationComplete inhibition at 10 µM[4]Transiently transfected CHO-K1 cells
AD2900 CRE-BLA AssayAntagonism of S1P-induced responseIC50: 3,800[5]S1P1 CRE-BLA CHO cells

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of S1P1 antagonism in CHO cells are provided below.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the S1P1 receptor.

Protocol:

  • Cell Membrane Preparation:

    • Culture CHO cells stably expressing human S1P1.

    • Harvest cells and homogenize in a buffer containing protease inhibitors (e.g., 20 mM HEPES, 50 mM NaCl, 2 mM EDTA)[1].

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM MgCl2, 2 mM EDTA)[1].

    • Determine protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of radioligand (e.g., 0.03 nM [33P]-S1P) to each well[1].

    • Add varying concentrations of the unlabeled test compound (e.g., this compound, W146).

    • Add the prepared cell membranes (e.g., 2 µg protein/well)[1].

    • Incubate at room temperature for 45-60 minutes to reach equilibrium[1][6].

  • Separation and Detection:

    • Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., GF/B)[1][6].

    • Wash the filters multiple times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter[6].

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of unlabeled S1P[6].

    • Calculate specific binding by subtracting non-specific from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the S1P1 receptor. Antagonists inhibit the agonist-induced binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

Protocol:

  • Cell Membrane Preparation: Prepare membranes from S1P1-expressing CHO cells as described for the radioligand binding assay.

  • Assay Reaction:

    • In a 96-well plate, combine cell membranes, a fixed concentration of an S1P1 agonist (e.g., S1P), and varying concentrations of the antagonist (e.g., this compound).

    • Add GDP to the reaction mixture.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate at 30°C for 30-60 minutes.

  • Detection:

    • Terminate the reaction and separate bound from free [35S]GTPγS by filtration.

    • Measure the radioactivity on the filters.

  • Data Analysis:

    • Determine the agonist-stimulated [35S]GTPγS binding in the absence of the antagonist.

    • Plot the percentage of inhibition of agonist-stimulated binding against the antagonist concentration to determine the IC50 value. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value[7].

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following receptor activation. S1P1 receptors are typically co-expressed with a promiscuous G protein (e.g., Gαq16) in CHO cells to couple the receptor to the phospholipase C pathway and elicit a measurable calcium response[8].

Protocol:

  • Cell Preparation:

    • Plate CHO cells stably co-expressing human S1P1 and a G protein like Gαq16 in a 96- or 384-well black-walled, clear-bottom plate.

    • Incubate overnight to allow for cell attachment.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid (B1678239) to prevent dye extrusion[9].

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader capable of kinetic reading.

    • Add varying concentrations of the antagonist to the wells and incubate for a defined period.

    • Add a fixed concentration of an S1P1 agonist (e.g., S1P) to stimulate the cells.

    • Measure the fluorescence intensity over time to monitor changes in intracellular calcium.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist-induced calcium response against the antagonist concentration to determine the IC50 value.

Receptor Internalization Assay

This assay visualizes and quantifies the translocation of the S1P1 receptor from the plasma membrane to intracellular compartments upon agonist stimulation. Functional antagonists like FTY720-P induce robust internalization.

Protocol:

  • Cell Line:

    • Use a CHO cell line stably expressing S1P1 tagged with a fluorescent protein (e.g., GFP or mCherry)[10].

  • Cell Plating and Treatment:

    • Plate the fluorescently-tagged S1P1-CHO cells on glass-bottom dishes or plates suitable for microscopy.

    • Treat the cells with the test compound (e.g., this compound, FTY720-P) for various time points.

  • Imaging:

    • Visualize the subcellular localization of the fluorescently tagged S1P1 using a fluorescence or confocal microscope.

    • Acquire images from multiple fields for each treatment condition.

  • Quantification and Analysis:

    • Quantify receptor internalization by measuring the change in fluorescence intensity at the plasma membrane versus intracellular vesicles.

    • Image analysis software can be used to automate this quantification.

    • Compare the extent of internalization induced by different compounds. Competitive antagonists like this compound are not expected to induce internalization on their own but can block agonist-induced internalization.

Visualizing S1P1 Signaling and Experimental Workflow

S1P1 Signaling Pathway and Antagonism

S1P1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds and Activates This compound This compound This compound->S1P1 Competitively Binds and Blocks S1P G_protein Gi/o Protein S1P1->G_protein Activates Downstream Downstream Signaling (e.g., ERK, Akt activation) G_protein->Downstream Initiates Cascade Response Cellular Response (e.g., Lymphocyte Egress) Downstream->Response

Caption: S1P1 signaling pathway and mechanism of this compound antagonism.

Experimental Workflow for Validating S1P1 Antagonism in CHO Cells

Antagonist_Validation_Workflow start Start: CHO cells expressing S1P1 assay_choice Select Functional Assay start->assay_choice binding_assay Competitive Binding Assay (Determine Ki) assay_choice->binding_assay Direct Binding gtp_assay GTPγS Binding Assay (Measure G protein activation) assay_choice->gtp_assay Proximal Signaling calcium_assay Calcium Mobilization Assay (Measure downstream signaling) assay_choice->calcium_assay Downstream Signaling internalization_assay Receptor Internalization Assay (Assess functional antagonism) assay_choice->internalization_assay Receptor Trafficking data_analysis Data Analysis (Determine IC50/Ki) binding_assay->data_analysis gtp_assay->data_analysis calcium_assay->data_analysis internalization_assay->data_analysis comparison Compare with Alternative Antagonists data_analysis->comparison end Conclusion: Validate This compound Antagonism comparison->end

References

NIBR0213 vs. Fingolimod (FTY720) in EAE Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sphingosine-1-phosphate receptor 1 (S1P1) antagonist, NIBR0213, and the S1P receptor agonist, Fingolimod (B1672674) (FTY720), in preclinical Experimental Autoimmune Encephalomyelitis (EAE) models of multiple sclerosis. The information presented is supported by experimental data to aid in research and development decisions.

At a Glance: Key Differences and Efficacy

Both this compound and Fingolimod have demonstrated comparable therapeutic efficacy in ameliorating clinical signs of EAE.[1][2] The primary distinction lies in their mechanism of action at the S1P1 receptor. Fingolimod acts as a functional antagonist by first activating the receptor, leading to its internalization and degradation, thereby preventing lymphocyte egress from lymph nodes.[2][3] In contrast, this compound is a direct antagonist, blocking the receptor without causing initial activation.[1][4] This difference may have implications for potential side effects, as the initial agonism of Fingolimod has been associated with adverse events like bradycardia.[4]

Performance in EAE Models: A Data-Driven Comparison

The following tables summarize the quantitative data from studies evaluating the effects of this compound and Fingolimod in EAE models.

Table 1: Comparison of Clinical Efficacy in Therapeutic EAE Model

Treatment GroupDosageMean Clinical Score (Day 26 post-treatment)% Reduction in Clinical Score (vs. Vehicle)Reference
Vehicle-~2.5-[2]
This compound30 mg/kg, p.o.~1.062%[2]
Fingolimod3 mg/kg, p.o.~1.061%[2]

Table 2: Effects of Fingolimod on Neuropathological and Inflammatory Parameters in EAE

ParameterFingolimod Treatment RegimenEffectReference
Demyelination TherapeuticReduced demyelinated area in the spinal cord.[1]
Axonal Damage TherapeuticReduced axonal damage within demyelinated areas.[1]
Immune Cell Infiltration
T-cells (CD3+)ProphylacticReduced number of infiltrating T-cells in the spinal cord.[5]
Macrophages/Microglia (Iba1+)TherapeuticDose-dependently reduced Iba1 immunoreactivity in the dorsal horn.[6]
Astrocytes (GFAP+)TherapeuticDose-dependently reduced GFAP immunoreactivity in the dorsal horn.[6]
Inflammatory Cytokines
TNF-αProphylacticReduced levels in the brain.[7]
IL-1βProphylacticReduced levels in the brain.[7]

Signaling Pathways and Mechanisms of Action

The distinct interactions of this compound and Fingolimod with the S1P1 receptor lead to different downstream signaling events, although both ultimately result in the sequestration of lymphocytes in the lymph nodes.

cluster_0 Fingolimod (FTY720-P) - Functional Antagonist cluster_1 This compound - Direct Antagonist FTY720P Fingolimod-P S1P1_F S1P1 Receptor FTY720P->S1P1_F Activation_F Initial Activation S1P1_F->Activation_F Internalization Receptor Internalization & Degradation Activation_F->Internalization Lymphocyte_Egress_Block_F Blocked Lymphocyte Egress Internalization->Lymphocyte_Egress_Block_F This compound This compound S1P1_N S1P1 Receptor This compound->S1P1_N Blockade Direct Blockade S1P1_N->Blockade Lymphocyte_Egress_Block_N Blocked Lymphocyte Egress Blockade->Lymphocyte_Egress_Block_N

Figure 1: Mechanisms of Action at the S1P1 Receptor.

Experimental Protocols

The following protocols are representative of those used in the cited studies for evaluating this compound and Fingolimod in EAE models.

EAE Induction in C57BL/6 Mice

A common method for inducing chronic EAE in C57BL/6 mice involves immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[8][9]

  • Antigen Emulsion Preparation: MOG35-55 peptide is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[5][8]

  • Immunization: Mice are subcutaneously injected with the MOG35-55/CFA emulsion, typically at two sites on the flank.[5][8]

  • Pertussis Toxin Administration: Mice receive intraperitoneal (i.p.) injections of pertussis toxin on the day of immunization (Day 0) and again 48 hours later.[5][8] This enhances the autoimmune response and facilitates the entry of pathogenic T-cells into the central nervous system (CNS).[8]

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 represents no signs of disease and 5 indicates a moribund state or death.[5]

Day0 Day 0: - Immunization with MOG35-55/CFA - Pertussis Toxin (i.p.) Day2 Day 2: - Pertussis Toxin (i.p.) Day0->Day2 Monitoring Daily Monitoring: - Clinical Score - Body Weight Day0->Monitoring Day9_14 Day 9-14: - Onset of Clinical Signs Day2->Day9_14 Day2->Monitoring Day14_onward Day 14 onwards: - Therapeutic Treatment Initiation Day9_14->Day14_onward Day9_14->Monitoring Day14_onward->Monitoring

Figure 2: Typical Experimental Workflow for Therapeutic EAE Studies.
Drug Administration

  • This compound: In a therapeutic EAE model, this compound was administered orally (p.o.) at a dose of 30 mg/kg.[2]

  • Fingolimod (FTY720):

    • Therapeutic Regimen: Fingolimod has been administered orally at doses ranging from 0.3 mg/kg to 3 mg/kg, starting at the onset or peak of clinical signs.[2][10]

    • Prophylactic Regimen: In prophylactic studies, Fingolimod treatment is typically initiated shortly after immunization.[7]

Conclusion

Both this compound and Fingolimod demonstrate significant efficacy in ameliorating disease severity in EAE models, primarily by preventing the infiltration of pathogenic lymphocytes into the CNS. The key differentiator is their mode of interaction with the S1P1 receptor, with this compound acting as a direct antagonist and Fingolimod as a functional antagonist. This mechanistic difference may offer a potential advantage for this compound in terms of avoiding the agonist-related side effects observed with Fingolimod. Further research is warranted to fully elucidate the comparative long-term effects and safety profiles of these two compounds.

References

A Head-to-Head Comparison of S1P1 Receptor Selectivity: NIBR0213 versus Siponimod

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise targeting of sphingosine-1-phosphate receptor 1 (S1P1) is a critical aspect of developing next-generation immunomodulatory therapies. This guide provides an objective, data-driven comparison of two notable S1P1 receptor modulators, NIBR0213 and Siponimod, with a focus on their S1P1 selectivity.

This document summarizes key preclinical data, outlines the experimental methodologies used to generate this data, and provides visual representations of the relevant biological pathways and experimental workflows to aid in a comprehensive understanding of these two compounds.

Executive Summary

This compound is a potent and highly selective competitive antagonist of the S1P1 receptor. In contrast, Siponimod is a selective S1P1 and S1P5 receptor modulator that acts as a functional antagonist for S1P1. This functional antagonism is achieved through binding and subsequent induction of receptor internalization and degradation. The differing mechanisms of action and selectivity profiles of these two molecules may have implications for their therapeutic application and potential side-effect profiles.

Quantitative Comparison of S1P Receptor Selectivity

The following table summarizes the available quantitative data on the selectivity of this compound and Siponimod for the five S1P receptor subtypes. The data is derived from in vitro functional assays, primarily GTPγS binding assays, which measure the activation of G-proteins following receptor engagement.

CompoundS1P1S1P2S1P3S1P4S1P5
This compound (IC50, nM) 2.5>10,0001,300>10,000>10,000
Siponimod (EC50, nM) 0.39>10,000>1,0007500.98
  • IC50 (Inhibitory Concentration 50): For the antagonist this compound, this value represents the concentration of the compound required to inhibit 50% of the S1P-mediated S1P1 receptor activation.

  • EC50 (Half-maximal Effective Concentration): For the agonist/functional antagonist Siponimod, this value represents the concentration of the compound that provokes a response halfway between the baseline and maximum response.

Mechanism of Action

This compound: Competitive Antagonist

This compound functions as a direct competitive antagonist at the S1P1 receptor.[1][2] This means it binds to the same site as the endogenous ligand, sphingosine-1-phosphate (S1P), but does not activate the receptor. By blocking the binding of S1P, this compound prevents the downstream signaling that leads to lymphocyte egress from lymph nodes.[3] A key advantage of this mechanism is the avoidance of initial agonistic effects, such as bradycardia, which can be associated with S1P1 receptor agonists.[1][4]

Siponimod: Functional Antagonist

Siponimod is a selective modulator of S1P1 and S1P5 receptors.[4] It acts as a functional antagonist of S1P1.[4] Upon binding, Siponimod initially activates the S1P1 receptor, which then triggers the recruitment of β-arrestin.[4] This leads to the internalization and subsequent degradation of the S1P1 receptor, rendering the lymphocytes in the lymph nodes unresponsive to the S1P gradient that normally guides their exit.[4][5] This "functional antagonism" effectively sequesters lymphocytes, reducing their circulation in the periphery.[4]

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams have been generated using Graphviz.

S1P1 Receptor Signaling and Modulation cluster_0 S1P1 Receptor Activation cluster_1 Modulation by this compound and Siponimod S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds G_protein Gi Protein S1P1->G_protein Activates S1P1_Internalization S1P1 Internalization & Degradation S1P1->S1P1_Internalization Induced by Siponimod Effector Downstream Effectors G_protein->Effector Modulates Lymphocyte_Egress Lymphocyte Egress Effector->Lymphocyte_Egress Promotes This compound This compound This compound->S1P1 Blocks S1P Binding (Competitive Antagonist) Siponimod Siponimod Siponimod->S1P1 Binds & Activates (Functional Antagonist) S1P1_Internalization->Lymphocyte_Egress Inhibits

Caption: S1P1 receptor signaling pathway and points of intervention for this compound and Siponimod.

GTPγS Binding Assay Workflow cluster_workflow Experimental Steps prep Prepare cell membranes expressing S1P receptors incubation Incubate membranes with: - GDP - Test compound (this compound or Siponimod) - [35S]GTPγS prep->incubation agonist_addition Add S1P (for antagonist assay) incubation->agonist_addition For this compound separation Separate bound from free [35S]GTPγS via filtration incubation->separation For Siponimod agonist_addition->separation detection Quantify bound [35S]GTPγS using scintillation counting separation->detection analysis Data analysis: - Agonist: EC50 - Antagonist: IC50 detection->analysis

Caption: Generalized workflow for a GTPγS binding assay to determine compound activity.

Experimental Protocols

The determination of S1P1 receptor selectivity for both this compound and Siponimod relies on robust in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins, a downstream event of GPCR activation. It is used to determine whether a compound is an agonist or antagonist and to quantify its potency.[6][7][8]

Objective: To determine the EC50 of agonists (like Siponimod) or the IC50 of antagonists (like this compound) at S1P receptors.

Materials:

  • Cell membranes prepared from cells overexpressing a specific human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5).

  • Assay Buffer: Typically contains HEPES, MgCl2, NaCl, and bovine serum albumin (BSA).

  • Guanosine diphosphate (B83284) (GDP).

  • [35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

  • Test compounds (this compound or Siponimod) at various concentrations.

  • S1P (for antagonist mode).

  • Glass fiber filter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the S1P receptor of interest are prepared and protein concentration is determined.

  • Reaction Mixture: In a 96-well plate, the cell membranes are incubated with the assay buffer containing GDP.

  • Compound Addition:

    • For Agonist Mode (Siponimod): Increasing concentrations of Siponimod are added to the wells, followed by the addition of [35S]GTPγS.

    • For Antagonist Mode (this compound): Increasing concentrations of this compound are added, followed by a fixed concentration of S1P (the agonist), and then [35S]GTPγS.

  • Incubation: The reaction plate is incubated, typically at 30°C, to allow for G-protein activation and binding of [35S]GTPγS.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filter plates, which traps the cell membranes with bound [35S]GTPγS. Unbound [35S]GTPγS is washed away.

  • Detection: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of bound [35S]GTPγS is plotted against the compound concentration. For agonists, an EC50 value is determined. For antagonists, the IC50 value is calculated, which can then be used to determine the antagonist's binding affinity (Ki) using the Cheng-Prusoff equation.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to a receptor. It is used to determine the binding affinity (Ki) of a compound for a receptor.

Objective: To determine the binding affinity (Ki) of this compound and Siponimod for S1P receptors.

Materials:

  • Cell membranes or whole cells expressing a specific S1P receptor subtype.

  • Radiolabeled S1P (e.g., [3H]S1P or [32P]S1P).

  • Assay Buffer.

  • Test compounds at various concentrations.

  • Glass fiber filter plates.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, cell membranes or whole cells are incubated with a fixed concentration of radiolabeled S1P and increasing concentrations of the unlabeled test compound (this compound or Siponimod).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.

  • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled test compound. The IC50 value (the concentration of the test compound that displaces 50% of the bound radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

Both this compound and Siponimod are potent modulators of the S1P1 receptor with high selectivity over other S1P receptor subtypes, particularly S1P2 and S1P3, which are associated with certain adverse effects. This compound's mechanism as a competitive antagonist offers a distinct profile compared to Siponimod's functional antagonism. The choice between these or similar molecules in a drug development program will depend on the desired pharmacological profile, including the importance of avoiding initial agonistic effects and the specific selectivity profile against other S1P receptors. The experimental data presented in this guide provides a foundation for such comparative assessments.

References

S1P as a Positive Control for NIBR0213 Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sphingosine-1-Phosphate (S1P) and NIBR0213, focusing on the use of S1P as a positive control in experiments involving the S1P1 receptor antagonist, this compound. This document outlines the distinct roles of these molecules in S1P1 receptor signaling, presents supporting experimental data, and provides detailed methodologies for key assays.

Introduction to S1P and this compound

Sphingosine-1-phosphate (S1P) is a naturally occurring, bioactive lipid mediator that plays a crucial role in regulating a multitude of cellular processes, including lymphocyte trafficking, cell proliferation, and survival.[1][2] It exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated as S1P1-5.[2] The S1P1 receptor is of particular interest in immunology as it is a key regulator of lymphocyte egress from lymphoid organs.[2][3]

This compound is a potent and selective competitive antagonist of the S1P1 receptor.[1][4] Unlike the natural ligand S1P which activates the receptor, this compound binds to the S1P1 receptor without initiating downstream signaling and effectively blocks S1P from binding and activating it.[1] This antagonistic action inhibits lymphocyte egress from lymph nodes, leading to a reduction in circulating lymphocytes, a therapeutic strategy for autoimmune diseases like multiple sclerosis.[3]

Given that S1P is the endogenous agonist for the S1P1 receptor, it serves as the ideal positive control in experiments designed to characterize the antagonistic properties of this compound. By comparing the cellular and molecular responses to S1P with those observed in the presence of this compound, researchers can quantify the potency and efficacy of the antagonist.

S1P1 Receptor Signaling Pathway

The binding of S1P to the S1P1 receptor initiates a cascade of intracellular signaling events. As a GPCR, S1P1 is coupled to inhibitory G proteins (Gi/o). Upon activation by S1P, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), which in turn activate protein kinase C (PKC) and Akt, respectively. These pathways ultimately regulate cell migration, survival, and proliferation. This compound, as a competitive antagonist, prevents the initiation of this signaling cascade by blocking S1P's access to the receptor.

S1P1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds & Activates This compound This compound This compound->S1P1 Binds & Blocks G_protein Gi/o Protein S1P1->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKC PKC PLC->PKC Akt Akt PI3K->Akt Cellular_Response Cell Migration, Survival, Proliferation PKC->Cellular_Response Akt->Cellular_Response

S1P1 Receptor Signaling Pathway

Comparative Experimental Data

The following tables summarize the quantitative data comparing the activity of S1P and this compound in various in vitro assays.

Table 1: Receptor Binding and Activation

CompoundAssay TypeCell LineParameterValue
S1PGTPγS BindingCHO cells expressing hS1P1EC50~5-9 nM[5]
This compoundGTPγS BindingCHO cells expressing hS1P1IC502 nM[5]

Table 2: Functional Cellular Assays

AssayCell TypeS1P Effect (Positive Control)This compound Effect
Lymphocyte ChemotaxisT-ALL blastsInduces chemotaxis at 10-100 nM[6]Inhibits S1P-induced migration[1]
S1P1 Receptor InternalizationCHO-S1P1 cellsInduces receptor internalizationBlocks S1P-induced internalization
p42/p44-MAPK ActivationCHO-S1P1 cellsInduces phosphorylationAbolishes S1P-induced phosphorylation[7]
Lymphocyte Egress (in vivo)MicePromotes egress from lymph nodes[8]Induces dose-dependent lymphopenia[1]

Key Experimental Protocols

Here we provide detailed methodologies for key experiments used to characterize and compare the effects of S1P and this compound.

GTPγS Binding Assay

This assay measures the activation of G proteins coupled to the S1P1 receptor and is used to determine the potency of agonists (like S1P) and antagonists (like this compound).[9][10]

Experimental Workflow:

GTP_assay_workflow start Start prep_membranes Prepare membranes from CHO cells expressing hS1P1 start->prep_membranes incubate_antagonist Incubate membranes with varying concentrations of this compound prep_membranes->incubate_antagonist add_agonist Add a fixed concentration of S1P (positive control) incubate_antagonist->add_agonist initiate_reaction Initiate reaction by adding [35S]GTPγS add_agonist->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop reaction by rapid filtration incubate->stop_reaction measure_radioactivity Measure bound [35S]GTPγS by scintillation counting stop_reaction->measure_radioactivity analyze_data Analyze data to determine IC50 of this compound measure_radioactivity->analyze_data end End analyze_data->end

GTPγS Binding Assay Workflow

Protocol:

  • Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor.

  • Assay Buffer: Use an assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 0.1% BSA.

  • Reaction Setup:

    • For determining the EC50 of S1P (Positive Control) , add varying concentrations of S1P to wells containing the S1P1 receptor-expressing membranes and 10 µM GDP.

    • For determining the IC50 of this compound , pre-incubate the membranes with varying concentrations of this compound for 15-30 minutes at 30°C. Then, add a fixed concentration of S1P (typically at its EC80 value).

  • Initiation: Initiate the binding reaction by adding [35S]GTPγS to a final concentration of 0.1 nM.

  • Incubation: Incubate the reaction mixture for 60 minutes at 30°C.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

  • Detection: Quantify the amount of bound [35S]GTPγS by liquid scintillation counting.

  • Data Analysis: Plot the data using non-linear regression to determine the EC50 for S1P and the IC50 for this compound.

Lymphocyte Chemotaxis Assay

This assay assesses the ability of lymphocytes to migrate along a chemical gradient and is used to demonstrate the pro-migratory effect of S1P and the inhibitory effect of this compound.

Protocol:

  • Cell Preparation: Isolate primary lymphocytes or use a suitable lymphocyte cell line (e.g., T-ALL blasts).[6] Resuspend the cells in a serum-free migration medium.

  • Transwell Setup: Use a Transwell plate with a polycarbonate membrane (typically 5 µm pore size).

  • Chemoattractant and Inhibitor:

    • In the lower chamber, add migration medium containing varying concentrations of S1P (Positive Control) to establish a chemotactic gradient. A typical dose-response curve for S1P-induced migration is observed between 10-100 nM.[6]

    • To test the antagonist, pre-incubate the lymphocytes with varying concentrations of This compound before adding them to the upper chamber. The lower chamber should contain a fixed, effective concentration of S1P.

  • Migration: Add the cell suspension to the upper chamber of the Transwell.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or by flow cytometry.

  • Data Analysis: Plot the number of migrated cells against the concentration of S1P to determine the optimal chemotactic concentration. For this compound, plot the percentage of inhibition of S1P-induced migration against the antagonist concentration to determine its IC50.

S1P1 Receptor Internalization Assay

This assay visualizes or quantifies the agonist-induced internalization of the S1P1 receptor from the cell surface.

Protocol:

  • Cell Culture: Use cells stably expressing a tagged S1P1 receptor (e.g., GFP-tagged S1P1).

  • Treatment:

    • Treat the cells with an effective concentration of S1P (Positive Control) (e.g., 100 nM) for various time points (e.g., 15, 30, 60 minutes).

    • To test the antagonist, pre-incubate the cells with This compound before adding S1P.

  • Fixation and Staining: Fix the cells with paraformaldehyde. If the receptor is not fluorescently tagged, perform immunofluorescence staining using an antibody against the tag or the receptor.

  • Imaging: Visualize the cellular localization of the S1P1 receptor using fluorescence microscopy. In unstimulated cells, the receptor is primarily at the plasma membrane. Upon S1P stimulation, the receptor will be observed in intracellular vesicles. This compound will prevent this S1P-induced internalization.

  • Quantification (Optional): Quantify receptor internalization using flow cytometry by measuring the decrease in cell surface fluorescence of a non-permeabilized cell population stained with an antibody against an extracellular epitope of the receptor.

Conclusion

The use of S1P as a positive control is fundamental for the accurate characterization of S1P1 receptor antagonists like this compound. By directly comparing the well-established agonistic effects of S1P on receptor activation, downstream signaling, and cellular functions with the inhibitory actions of this compound, researchers can robustly determine the antagonist's potency and mechanism of action. The experimental protocols provided in this guide offer a framework for conducting these comparative studies, which are essential for the development of novel therapeutics targeting the S1P signaling pathway.

References

The Critical Role of Inactive Analogs in Target Validation: A Comparison of NIBR0213 and its Inactive Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and chemical biology, the use of well-characterized chemical probes is essential for elucidating the function of specific proteins and validating them as therapeutic targets. A crucial component of a robust chemical probe is the availability of a structurally similar but biologically inactive analog to serve as a negative control. This guide provides a comparative analysis of NIBR0213, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), and its inactive enantiomer, highlighting the importance of such controls in attributing pharmacological effects to the intended target.

This compound is a vital research tool for studying the physiological and pathological roles of the S1P1 receptor, a key regulator of lymphocyte trafficking and a therapeutic target for autoimmune diseases like multiple sclerosis.[1] Its mechanism of action involves competitively blocking the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P1 receptor. This inhibition prevents the egress of lymphocytes from secondary lymphoid organs, thereby reducing the number of circulating lymphocytes that can contribute to autoimmune-mediated inflammation.[1] To ensure that the observed effects of this compound are indeed due to its interaction with S1P1 and not off-target activities, a rigorously validated inactive analog is indispensable.

Unveiling the Inactive Control: The Enantiomer of this compound

The discovery and characterization of this compound (compound 19) also led to the synthesis and evaluation of its enantiomer (compound 20), which serves as an ideal negative control. Structurally, these two compounds are mirror images of each other, possessing identical physical and chemical properties. However, their three-dimensional arrangement is distinct, leading to a significant difference in their biological activity. This stark contrast in potency, despite the structural similarity, provides strong evidence that the pharmacological effects of this compound are mediated through a specific, stereoselective interaction with the S1P1 receptor.

Comparative Activity at the S1P1 Receptor

The primary evidence for the utility of the enantiomer of this compound as a negative control comes from direct biochemical assays measuring their ability to inhibit S1P1 receptor signaling. A key assay in this regard is the GTPγS binding assay, which measures the activation of G-proteins coupled to the receptor upon ligand binding.

CompoundDescriptionS1P1 GTPγS IC50 (nM)
This compound (compound 19) Active Enantiomer1.3
Compound 20 Inactive Enantiomer>10000

Table 1: Comparative inhibitory activity of this compound and its inactive enantiomer in a human S1P1 GTPγS binding assay. Data sourced from the supplementary information of Quancard et al., 2012.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.

GTPγS Binding Assay

This assay measures the ability of a compound to inhibit the binding of [35S]GTPγS to G-proteins following the activation of the S1P1 receptor by its natural ligand, S1P.

Materials:

  • Membranes from CHO cells stably expressing human S1P1.

  • [35S]GTPγS (specific activity ~1000 Ci/mmol).

  • Sphingosine-1-phosphate (S1P).

  • GDP.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Test compounds (this compound and its inactive analog).

  • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).

Procedure:

  • Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound or vehicle control

    • S1P (at a concentration that elicits a submaximal response, e.g., EC80)

    • Cell membranes

    • GDP (to a final concentration of 10 µM)

  • Incubate the plate at room temperature for 15 minutes.

  • Add [35S]GTPγS to a final concentration of 0.3 nM.

  • Incubate for 30 minutes at room temperature with gentle agitation.

  • Add SPA beads and incubate for a further 2 hours at room temperature.

  • Centrifuge the plate and measure the radioactivity using a scintillation counter.

  • Data is analyzed by plotting the percentage of inhibition against the compound concentration to determine the IC50 value.

Visualizing the S1P1 Signaling Pathway and the Role of this compound

The following diagrams illustrate the S1P1 signaling pathway and the experimental workflow for assessing antagonist activity.

S1P1_Signaling_Pathway cluster_membrane Cell Membrane S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds to G_protein Gi/o Protein S1P1->G_protein Activates Lymphocyte_egress Lymphocyte Egress G_protein->Lymphocyte_egress Promotes This compound This compound This compound->S1P1 Blocks Inactive_Analog Inactive Analog Inactive_Analog->S1P1 Does not effectively block GTPgS_Assay_Workflow start Start prepare_reagents Prepare Membranes, Buffers, Compounds, and [35S]GTPγS start->prepare_reagents plate_setup Add Reagents to 96-well Plate: Buffer, Compound, S1P, Membranes, GDP prepare_reagents->plate_setup incubation1 Incubate for 15 min at RT plate_setup->incubation1 add_gtp Add [35S]GTPγS incubation1->add_gtp incubation2 Incubate for 30 min at RT add_gtp->incubation2 add_spa Add SPA Beads incubation2->add_spa incubation3 Incubate for 2 hours at RT add_spa->incubation3 measure Measure Radioactivity incubation3->measure analyze Analyze Data and Determine IC50 measure->analyze end End analyze->end

References

Validating NIBR0213-Induced Lymphopenia in Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the pharmacological effects of novel immunomodulators is paramount. This guide provides a comparative analysis of NIBR0213, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) antagonist, and its ability to induce lymphopenia in mice. We will compare its performance with the established S1P1 modulator, Fingolimod (FTY720), and other common methods of inducing lymphopenia, supported by experimental data and detailed protocols.

Mechanism of Action: S1P1 Receptor Modulation

This compound induces lymphopenia by acting as a competitive antagonist of the S1P1 receptor.[1] This receptor plays a crucial role in regulating the egress of lymphocytes from secondary lymphoid organs. By blocking the S1P1 receptor, this compound effectively traps lymphocytes within these organs, leading to a reduction in their count in the peripheral blood. This mechanism of action is distinct from that of Fingolimod (FTY720), which is a functional antagonist. Fingolimod, an S1P1 receptor agonist, causes the internalization and degradation of the receptor, ultimately leading to the same outcome of lymphocyte sequestration.

Comparative Efficacy in Inducing Lymphopenia

The following table summarizes the quantitative data on the lymphopenic effects of this compound, Fingolimod, and other common methods in mice.

Compound/Method Mechanism of Action Dose Species Maximal Lymphocyte Reduction (%) Reference
This compound S1P1 Receptor Antagonist30 mg/kg (oral)Rat75-85%[2]
Fingolimod (FTY720) S1P1 Receptor Agonist (Functional Antagonist)1 mg/kg (oral)Mouse~70%
Cyclophosphamide (B585) Alkylating agent, cytotoxic to lymphocytes50-200 mg/kg (i.p.)MouseVariable, can be profound (>90%)
Anti-CD4/CD8 Antibodies Depletion of specific T-cell subsets200-500 µ g/mouse (i.p.)Mouse>95% of targeted subset

Signaling Pathway of S1P1 Receptor Modulation

The diagram below illustrates the signaling pathway affected by S1P1 receptor modulators like this compound and Fingolimod.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds & Activates This compound This compound This compound->S1P1 Competitively Blocks Egress Lymphocyte Egress This compound->Egress Inhibits FingolimodP Fingolimod-P FingolimodP->S1P1 Binds & Activates Gi Gαi S1P1->Gi Activates Internalization Receptor Internalization & Degradation S1P1->Internalization Induces Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Gi->Downstream Initiates Downstream->Egress Promotes Internalization->Egress Inhibits

S1P1 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for inducing lymphopenia in mice are provided below.

This compound Administration
  • Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

  • Animal Model: Use standard laboratory mouse strains (e.g., C57BL/6).

  • Dosing: Administer this compound orally via gavage at the desired dose (e.g., 30 mg/kg).

  • Monitoring: Collect blood samples via tail vein or retro-orbital bleeding at various time points post-administration (e.g., 4, 24, 48 hours).

  • Analysis: Perform complete blood counts (CBC) with differential to determine absolute lymphocyte counts.

Fingolimod (FTY720) Administration
  • Compound Preparation: Dissolve Fingolimod in sterile water or saline.

  • Animal Model: Use standard laboratory mouse strains.

  • Dosing: Administer Fingolimod via oral gavage or intraperitoneal (i.p.) injection at the desired dose (e.g., 1 mg/kg).

  • Monitoring and Analysis: Follow the same procedures as for this compound.

Cyclophosphamide-Induced Lymphopenia
  • Compound Preparation: Dissolve cyclophosphamide in sterile saline.

  • Animal Model: Use standard laboratory mouse strains.

  • Dosing: Administer a single i.p. injection of cyclophosphamide at a dose of 50-200 mg/kg.

  • Monitoring: Lymphopenia is typically observed within 3-5 days post-injection. Collect blood samples for analysis.

  • Analysis: Perform CBC with differential.

T-Cell Depletion using Antibodies
  • Antibody Preparation: Dilute anti-CD4 (clone GK1.5) or anti-CD8 (clone 2.43) antibodies in sterile phosphate-buffered saline (PBS).

  • Animal Model: Use standard laboratory mouse strains.

  • Dosing: Administer 200-500 µg of the antibody per mouse via i.p. injection.

  • Monitoring: Depletion is maximal within 2-3 days. Blood or spleen can be harvested for analysis.

  • Analysis: Use flow cytometry to confirm the depletion of the target T-cell subset.

Experimental Workflow Comparison

The following diagram outlines a typical experimental workflow for validating and comparing different methods of inducing lymphopenia.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis & Comparison Animal_Groups Randomize Mice into Treatment Groups (this compound, Fingolimod, Cyclophosphamide, Anti-CD4/8, Vehicle) Dosing Administer Compounds/Antibodies according to protocol Animal_Groups->Dosing Blood_Sampling Collect Blood Samples at Pre-defined Time Points Dosing->Blood_Sampling CBC Perform Complete Blood Count (CBC) with Differential Blood_Sampling->CBC Flow_Cytometry Perform Flow Cytometry for T-cell Depletion Groups Blood_Sampling->Flow_Cytometry Data_Analysis Calculate Absolute Lymphocyte Counts and Percentage Reduction CBC->Data_Analysis Flow_Cytometry->Data_Analysis Comparison Compare Efficacy, Onset, and Duration of Lymphopenia across Groups Data_Analysis->Comparison

Comparative Experimental Workflow

References

NIBR0213 Target Engagement: A Comparative Analysis of S1P1 Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating NIBR0213 Target Engagement via Western Blot Analysis in the Context of Sphingosine-1-Phosphate Receptor 1 (S1P1) Modulation.

This compound is a potent and selective competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor critically involved in regulating lymphocyte trafficking.[1][2] Its mechanism of action distinguishes it from other S1P1 modulators, such as the functional antagonists Fingolimod (FTY720), Siponimod, Ozanimod, and the selective antagonist Ponesimod.[1][3] Understanding the nuances of target engagement is crucial for evaluating the therapeutic potential and differentiating the pharmacological profiles of these compounds. This guide provides a comparative overview of Western blot analysis to confirm this compound target engagement with S1P1, alongside alternative S1P1 modulators, supported by experimental data and detailed protocols.

Comparison of this compound and Other S1P1 Modulators

Western blot analysis can be employed to assess the direct and downstream effects of S1P1 modulators. A primary method of confirming target engagement for functional antagonists like Fingolimod is the observation of S1P1 internalization and subsequent degradation, leading to a decrease in total S1P1 protein levels detectable by Western blot. In contrast, as a competitive antagonist, this compound is not expected to induce S1P1 degradation.[4] Instead, its target engagement can be inferred by its ability to block the signaling cascade downstream of S1P1 activation.

CompoundMechanism of ActionExpected Effect on S1P1 Protein Levels (Western Blot)Downstream Signaling Inhibition (Western Blot)
This compound Competitive S1P1 AntagonistNo significant changeInhibition of S1P-induced phosphorylation of ERK and AKT
Fingolimod (FTY720-P) Functional S1P1 Antagonist (Agonist-induced internalization and degradation)DecreaseInitial activation followed by long-term inhibition of downstream signaling
Siponimod Selective S1P1/S1P5 Modulator (Functional Antagonist)DecreaseInhibition of downstream signaling
Ozanimod Selective S1P1/S1P5 Modulator (Functional Antagonist)DecreaseInhibition of downstream signaling
Ponesimod Selective S1P1 Modulator (Functional Antagonist)DecreaseInhibition of downstream signaling

Experimental Data: this compound Target Engagement in Microglia

A study on the role of S1P1 in microglia demonstrated the effect of this compound on S1P1 protein expression. Western blot analysis was performed on microglia treated with either DMSO (control) or this compound. The results showed that treatment with this compound did not lead to a significant change in the total S1P1 protein levels, which is consistent with its mechanism as a competitive antagonist that does not induce receptor degradation.[5] This contrasts with functional antagonists like Fingolimod, which are known to cause a reduction in S1P1 protein levels upon prolonged exposure.[1]

Experimental Protocols

Western Blot Analysis of S1P1 Receptor Expression

This protocol is adapted from studies evaluating S1P1 receptor antibodies and expression levels.[6][7]

  • Cell Lysis:

    • Treat cells with this compound or other S1P1 modulators for the desired time.

    • Wash cells with ice-cold 1X Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer (25mM Tris-HCl pH 7.6, 150mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

    • Sonicate briefly and incubate on a rocker for 30 minutes at 4°C.

    • Clarify the lysate by centrifugation at ~110,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 30 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-20% Tris-Glycine polyacrylamide gel.

    • Transfer proteins to a nitrocellulose membrane.

    • Verify transfer efficiency by Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a validated primary antibody against S1P1 (e.g., Abcam ab233386) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 5 minutes each with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

    • Normalize S1P1 band intensity to a loading control such as β-actin or GAPDH.

Western Blot Analysis of Downstream S1P1 Signaling (p-ERK and p-AKT)

This protocol allows for the assessment of this compound's ability to block S1P-induced downstream signaling.[8][9]

  • Cell Treatment:

    • Starve cells in a serum-free medium for several hours to reduce basal signaling.

    • Pre-treat cells with this compound or other S1P1 modulators for a specified duration (e.g., 30 minutes).

    • Stimulate the cells with S1P for a short period (e.g., 10-15 minutes).

  • Lysis and Western Blot:

    • Follow the cell lysis, SDS-PAGE, and protein transfer steps as described in the previous protocol.

  • Immunoblotting:

    • Block the membrane as described previously.

    • Incubate separate membranes with primary antibodies against phospho-ERK1/2 (p44/42 MAPK) and phospho-Akt (Ser473), diluted in blocking buffer, overnight at 4°C.

    • After washing, incubate with the appropriate HRP-conjugated secondary antibodies.

    • Following signal detection for the phosphorylated proteins, the membranes can be stripped and re-probed for total ERK1/2 and total Akt to ensure that changes in phosphorylation are not due to changes in total protein levels.

  • Analysis:

    • Quantify the band intensities for both the phosphorylated and total proteins.

    • Calculate the ratio of phosphorylated protein to total protein to determine the extent of signaling inhibition by this compound.

Visualizations

S1P1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Activates This compound This compound This compound->S1P1 Blocks G_protein Gαi S1P1->G_protein Activates PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Cellular_Response Cellular Response (e.g., Proliferation, Survival) pAKT->Cellular_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Cellular_Response Western_Blot_Workflow start Cell Treatment (this compound / S1P) lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-S1P1, anti-pERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Image Analysis and Quantification detection->analysis

References

A Preclinical Showdown: NIBR0213 vs. Ozanimod in Autoimmune Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of immunomodulatory drug development, particularly for autoimmune diseases like multiple sclerosis, sphingosine-1-phosphate (S1P) receptor modulators have emerged as a promising therapeutic class. This guide provides a comparative analysis of two such molecules, NIBR0213 and Ozanimod, based on their performance in preclinical models. While direct head-to-head preclinical studies are not publicly available, this comparison draws upon data from their respective evaluations in the widely used Experimental Autoimmune Encephalomyelitis (EAE) model, a standard preclinical model for multiple sclerosis.

At a Glance: Key Compound Characteristics

FeatureThis compoundOzanimod
Mechanism of Action Potent and selective S1P1 receptor antagonistSelective S1P1 and S1P5 receptor modulator (functional antagonist)
Primary Therapeutic Target Multiple Sclerosis and other autoimmune diseasesRelapsing Multiple Sclerosis, Ulcerative Colitis
Key Preclinical Model Experimental Autoimmune Encephalomyelitis (EAE)Experimental Autoimmune Encephalomyelitis (EAE), Systemic Lupus Erythematosus (NZBWF1 mice), Prostate Cancer (in vitro)

Head-to-Head in the EAE Arena: An Indirect Comparison

The EAE model in C57BL/6 mice, induced by Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55), serves as the common ground for assessing the preclinical efficacy of both this compound and Ozanimod.

Quantitative Efficacy Data
ParameterThis compoundOzanimod
Dose in EAE Model 30-60 mg/kg, oral0.6 mg/kg, oral
Effect on EAE Clinical Score At peak of disease, treatment resulted in a gradual and significant reduction in disease scores, with a 62% reduction versus pretreatment at termination.[1] Efficacy was comparable to fingolimod (B1672674) at 3 mg/kg.[2][3]Treatment initiated at disease onset (score 1) significantly reduced the clinical severity of EAE and halted disease progression.[4][5]
Effect on Lymphocyte Counts Induced a dose-dependent and long-lasting reduction in peripheral blood lymphocyte counts.[2][6]Significantly reduced the percentage of circulating autoreactive CD4+ and CD8+ T cells.[4][7] In clinical trials, mean lymphocyte counts decreased to approximately 45% of baseline.[8]

Delving into the Mechanisms: How They Work

Both this compound and Ozanimod exert their immunomodulatory effects by interfering with the S1P signaling pathway, which is crucial for the egress of lymphocytes from lymphoid organs. However, their precise mechanisms of action at the receptor level differ.

This compound: A Direct Antagonist

This compound acts as a competitive antagonist at the S1P1 receptor.[6] It directly blocks the binding of the endogenous ligand, S1P, to the receptor, thereby preventing the initiation of downstream signaling cascades that promote lymphocyte migration.[9][10]

NIBR0213_Mechanism cluster_membrane Cell Membrane S1P1 S1P1 Receptor G_protein G Protein Activation S1P1->G_protein Activates S1P S1P S1P->S1P1 Binds This compound This compound This compound->S1P1 Blocks Downstream Downstream Signaling (PI3K, Akt, Rac) G_protein->Downstream Initiates Egress Lymphocyte Egress (Blocked) Downstream->Egress Promotes Ozanimod_Mechanism cluster_membrane Cell Membrane S1P1_S1P5 S1P1/S1P5 Receptors Internalization Receptor Internalization & Degradation S1P1_S1P5->Internalization Induces Ozanimod Ozanimod Ozanimod->S1P1_S1P5 Binds & Activates No_Egress Lymphocyte Egress (Blocked) Internalization->No_Egress Leads to EAE_Workflow cluster_induction EAE Induction cluster_monitoring Monitoring & Treatment cluster_analysis Data Analysis Immunization Immunization with MOG35-55/CFA PTX1 Pertussis Toxin (Day 0) Scoring Daily Clinical Scoring Immunization->Scoring PTX2 Pertussis Toxin (Day 2) Treatment Initiate Treatment (Prophylactic or Therapeutic) Scoring->Treatment Endpoints Primary & Secondary Endpoint Analysis Treatment->Endpoints

References

Assessing the bradycardic effects of NIBR0213 compared to S1P1 agonists

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the S1P1 receptor antagonist NIBR0213 and traditional S1P1 receptor agonists reveals a key differentiation in their cardiovascular side-effect profiles, specifically regarding the induction of bradycardia. Experimental evidence indicates that while S1P1 agonists characteristically cause a transient decrease in heart rate upon administration, this compound, owing to its antagonistic mechanism, does not elicit this effect. This distinction positions this compound as a potentially safer alternative for therapeutic applications where S1P1 modulation is desired without the associated cardiac risks.

Sphingosine-1-phosphate (S1P) receptor modulators are a class of drugs that have garnered significant attention for their therapeutic potential in autoimmune diseases, most notably multiple sclerosis.[1] The first-generation S1P receptor modulator, fingolimod (B1672674) (FTY720), a non-selective agonist, and more selective S1P1 receptor agonists like siponimod (B560413) (BAF312), have demonstrated clinical efficacy. However, a well-documented side effect of these agonists is a transient, dose-dependent reduction in heart rate, or bradycardia, particularly upon initiation of treatment.[2][3] This has necessitated cardiovascular monitoring for patients starting these therapies.

In contrast, this compound is a potent and selective antagonist of the S1P1 receptor.[1] Its mechanism of action, which involves blocking the receptor rather than activating it, circumvents the signaling cascade that leads to bradycardia. This key difference in pharmacological activity translates to a more favorable cardiovascular safety profile.

Unraveling the Mechanism of S1P1-Mediated Bradycardia

The bradycardic effect of S1P1 agonists is initiated by their binding to S1P1 receptors on atrial myocytes.[4] This activation triggers a signaling cascade through the G protein-coupled inwardly rectifying potassium (GIRK) channels. The subsequent outflow of potassium ions from the cardiac cells leads to hyperpolarization, which slows the heart rate.[4]

Diagram of the S1P1 Agonist-Induced Bradycardia Signaling Pathway

S1P1_Bradycardia_Pathway cluster_membrane Atrial Myocyte Membrane S1P1 S1P1 Receptor Gi Gi Protein S1P1->Gi Activates GIRK GIRK Channel (Closed) GIRK_open GIRK Channel (Open) GIRK->GIRK_open K_ion K+ Efflux GIRK_open->K_ion S1P_agonist S1P1 Agonist (e.g., Fingolimod) S1P_agonist->S1P1 Binds to G_beta_gamma Gβγ Subunit Gi->G_beta_gamma Dissociates G_beta_gamma->GIRK Activates Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Bradycardia Bradycardia (Decreased Heart Rate) Hyperpolarization->Bradycardia

Caption: S1P1 agonist signaling pathway leading to bradycardia.

This compound, as an antagonist, binds to the S1P1 receptor but does not trigger this conformational change and subsequent G-protein activation. Consequently, the GIRK channels remain closed, and the bradycardic effect is not induced.

Comparative Quantitative Data on Bradycardic Effects

The following table summarizes preclinical and clinical data on the heart rate effects of this compound and representative S1P1 agonists.

CompoundMechanism of ActionSpeciesDoseMaximum Heart Rate ReductionTime to Nadir
This compound S1P1 Antagonist--No significant bradycardia observed -
Fingolimod (FTY720) S1P1 Agonist (non-selective)Rat (conscious)10 mg/kg p.o.-13 ± 6 beats/min (vs. vehicle) on Day 1Not specified
Human1.25 mg~10 bpm decrease vs placebo~4 hours post-first dose
Siponimod (BAF312) S1P1/S1P5 AgonistRat (anesthetized)0.5 mg/kg i.v.-51 ± 8 beats/min (vs. vehicle)10 minutes into infusion
Human4 mg14.53 beats/min (placebo-adjusted)Not specified

Note: Data for this compound is based on its antagonistic mechanism, which precludes the induction of bradycardia. The absence of reports on bradycardic effects in published preclinical studies further supports this.[1] Data for fingolimod and siponimod are sourced from preclinical and clinical studies.[3][5][6]

Experimental Protocols for Assessing Bradycardia

The evaluation of bradycardic effects of pharmaceutical compounds is typically conducted in preclinical animal models and confirmed in human clinical trials. A standard methodology involves continuous monitoring of heart rate using telemetry.

Preclinical Assessment in Rodents

Diagram of the Experimental Workflow for Preclinical Bradycardia Assessment

Preclinical_Bradycardia_Workflow cluster_setup Experimental Setup cluster_protocol Experimental Protocol Animal_Model Rodent Model (e.g., Rat, Mouse) Telemetry_Implantation Surgical Implantation of Telemetry Transmitter Animal_Model->Telemetry_Implantation Acclimatization Acclimatization & Baseline Heart Rate Recording Telemetry_Implantation->Acclimatization Drug_Administration Administration of Test Compound or Vehicle Acclimatization->Drug_Administration Continuous_Monitoring Continuous Heart Rate Monitoring (Telemetry) Drug_Administration->Continuous_Monitoring Data_Analysis Data Analysis: Change from Baseline vs. Vehicle Continuous_Monitoring->Data_Analysis

Caption: Workflow for assessing drug-induced bradycardia in rodents.

  • Animal Model: Male Sprague Dawley rats are a commonly used model.[3]

  • Telemetry Implantation: A radio-telemetry transmitter is surgically implanted, typically in the abdominal aorta, to allow for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals.

  • Acclimatization and Baseline Recording: Following a recovery period from surgery, animals are acclimatized to the housing conditions, and baseline cardiovascular parameters are recorded.

  • Drug Administration: The test compound (e.g., this compound or an S1P1 agonist) or vehicle is administered, often via oral gavage or intravenous infusion.

  • Continuous Monitoring: Heart rate and other cardiovascular parameters are continuously monitored for a specified period post-dosing.

  • Data Analysis: The change in heart rate from baseline is calculated and compared between the drug-treated and vehicle-treated groups to determine the extent and time course of any bradycardic effect.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of NIBR0213: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. NIBR0213, an orally bioavailable and selective antagonist of the sphingosine-1-phosphate receptor-1 (S1P1), requires careful management throughout its lifecycle in the laboratory.[1][2][3] While specific disposal instructions from the manufacturer should always be prioritized, this guide provides essential, step-by-step procedures for the proper disposal of this compound based on general laboratory safety protocols and the compound's known properties.

Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This material should be considered hazardous until more comprehensive safety information is available.[1] Always adhere to the following personal protective equipment (PPE) guidelines:

  • Eye Protection: Wear safety goggles or glasses.

  • Hand Protection: Use protective gloves.

  • Body Protection: Don a lab coat or other protective clothing.

In case of contact, rinse the affected area immediately with plenty of water.[4] If symptoms persist, seek medical attention.[4] It is imperative to prevent the release of this compound into the environment.[4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, which are critical for its handling and the preparation of waste streams.

PropertyValueSource
Molecular Formula C27H29ClN2O3[1]
Molecular Weight 465.0 g/mol [1]
Purity ≥98%[1]
Physical State Crystalline solid[1]
Storage Temperature -20°C[1]
Stability ≥4 years at -20°C[1]
Solubility Approx. 25 mg/mL in ethanol, DMSO, and dimethyl formamide[1]
Aqueous Solubility Approx. 0.15 mg/mL in a 1:5 solution of ethanol:PBS (pH 7.2)[1]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound and its associated waste must be conducted in accordance with institutional and local environmental regulations. The following protocol outlines a general procedure for managing different forms of this compound waste.

1. Unused or Expired this compound (Crystalline Solid):

  • Do not dispose of solid this compound in the regular trash or down the drain.
  • Keep the compound in its original, clearly labeled container.
  • If the original container is compromised, transfer the waste to a new, compatible, and well-sealed container. Label it clearly as "Hazardous Waste: this compound".
  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection and disposal as regulated hazardous waste.

2. This compound Stock Solutions (in Organic Solvents):

  • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
  • The label should indicate "Hazardous Waste: this compound in [Solvent Name]".
  • Do not mix incompatible waste streams.
  • Store the waste container in a well-ventilated area, away from ignition sources, until it is collected by the EHS office.

3. Contaminated Labware and Debris:

  • Non-sharp items (e.g., gloves, pipette tips, paper towels) contaminated with this compound should be collected in a designated, sealed plastic bag or container labeled "Hazardous Waste: this compound Contaminated Debris".
  • Sharps (e.g., needles, scalpel blades) must be disposed of in an approved sharps container.[5]
  • Once the containers are full, arrange for their disposal through your EHS office.

4. Aqueous Solutions Containing this compound:

  • Due to its limited aqueous solubility, it is not recommended to store aqueous solutions of this compound for more than one day.[1]
  • Aqueous waste containing this compound should be collected as hazardous liquid waste.
  • Do not pour aqueous solutions containing this compound down the drain, as this can be prohibited by local regulations.[6]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of different types of this compound waste.

NIBR0213_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposal Waste This compound Waste Generated Solid Solid (Unused/Expired) Waste->Solid Liquid_Organic Liquid (Organic Solvent) Waste->Liquid_Organic Contaminated_Debris Contaminated Debris Waste->Contaminated_Debris Liquid_Aqueous Liquid (Aqueous) Waste->Liquid_Aqueous Collect_Solid Collect in Labeled Hazardous Waste Container Solid->Collect_Solid Collect_Liquid Collect in Labeled Hazardous Liquid Waste Container Liquid_Organic->Collect_Liquid Collect_Debris Collect in Labeled Solid Waste Container Contaminated_Debris->Collect_Debris Liquid_Aqueous->Collect_Liquid EHS Contact EHS for Regulated Disposal Collect_Solid->EHS Collect_Liquid->EHS Collect_Debris->EHS

Caption: Disposal workflow for this compound waste streams.

By adhering to these procedures and consulting with your institution's safety office, you can ensure the responsible and safe disposal of this compound, protecting both laboratory personnel and the environment.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.